Dimethyl 2-(phenylamino)fumarate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
dimethyl (Z)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8- |
InChI Key |
LCHIHUQAZKSJRB-NTMALXAHSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\NC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Dimethyl 2-(phenylamino)fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of Dimethyl 2-(phenylamino)fumarate, a compound of interest in medicinal chemistry and materials science. This document provides comprehensive experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow to facilitate understanding and replication by researchers and professionals in related fields.
Synthesis
The synthesis of this compound is primarily achieved through the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD). This reaction typically proceeds readily, often at room temperature, and generally favors the formation of the thermodynamically more stable E-isomer (fumarate) over the Z-isomer (maleate).
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound from aniline and DMAD.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (or another suitable solvent like ethanol or acetonitrile)
-
Hexane or petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in methanol.
-
To this stirred solution, add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature. The addition is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, which may be an oil or a solid, is then purified. Recrystallization from a solvent system such as methanol/water or hexane/ethyl acetate is a common method. The solid product is collected by vacuum filtration, washed with cold hexane or petroleum ether, and dried in a vacuum oven.
Characterization
The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 65-67 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the molecule. The data presented here is for the E-isomer (fumarate).
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 9.68 | s | 1H | NH | |
| 7.35-7.29 | m | 2H | Ar-H | |
| 7.14-7.08 | m | 3H | Ar-H | |
| 5.48 | s | 1H | =CH | |
| 3.79 | s | 3H | OCH₃ | |
| 3.63 | s | 3H | OCH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 168.3 | C=O | |
| 165.9 | C=O | |
| 144.1 | C (Ar) | |
| 138.8 | C (Ar) | |
| 129.2 | CH (Ar) | |
| 124.9 | CH (Ar) | |
| 121.0 | CH (Ar) | |
| 97.4 | =CH | |
| 52.4 | OCH₃ | |
| 51.1 | OCH₃ |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250-3350 | Broad | N-H stretch |
| 3050-3100 | Medium | C-H stretch (Aromatic) |
| 2950-2990 | Medium | C-H stretch (Aliphatic) |
| 1710-1730 | Strong | C=O stretch (Ester) |
| 1680-1700 | Strong | C=O stretch (Ester) |
| 1600-1620 | Strong | C=C stretch |
| 1580-1600 | Medium | N-H bend |
| 1100-1300 | Strong | C-O stretch (Ester) |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 235 | 100 | [M]⁺ |
| 204 | 85 | [M - OCH₃]⁺ |
| 176 | 60 | [M - COOCH₃]⁺ |
| 144 | 45 | [M - PhNH]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the reactants and the product.
Caption: A typical experimental workflow for the synthesis and characterization.
Caption: Logical relationship between reactants and the final product.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, along with the tabulated physical and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science. The provided visualizations of the synthetic workflow and logical relationships aim to enhance the understanding of the process.
"Dimethyl 2-(phenylamino)fumarate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(phenylamino)fumarate, a derivative of fumaric acid, presents a molecule of interest for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties and structure, based on available data. While extensive experimental data for this specific compound is not widely published, this document compiles the known information and provides theoretical and comparative data where applicable. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, outlining the core characteristics of this compound and providing a basis for future experimental work.
Chemical Identity and Structure
This compound is an organic compound featuring a central fumarate core with a phenylamino group and two methyl ester functionalities.
IUPAC Name: dimethyl (2E)-2-(phenylamino)but-2-enedioate[1]
Synonyms: Dimethyl 2-anilino-2-butenedioate, Dimethyl 2-(phenylamino)maleate (may be used interchangeably in some contexts, though "fumarate" specifies the E-isomer)[1]
CAS Number: 54494-74-5[2]
Molecular Formula: C₁₂H₁₃NO₄[2]
Molecular Weight: 235.24 g/mol [1]
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, based on the properties of similar compounds. |
| Appearance | Data not available | Likely a crystalline solid at room temperature. |
Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data for this compound is limited in publicly accessible databases. The following sections provide expected spectral characteristics based on the compound's structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.0-7.5 ppm.
-
Vinyl Proton (=CH): A singlet in the region of δ 5.0-6.0 ppm.
-
Methyl Protons (OCH₃): Two distinct singlets for the two ester methyl groups, likely in the range of δ 3.5-4.0 ppm.
-
Amine Proton (NH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to exhibit the following key resonances:
-
Carbonyl Carbons (C=O): Two signals in the δ 160-170 ppm region.
-
Aromatic Carbons (C₆H₅): Multiple signals between δ 115-140 ppm.
-
Olefinic Carbons (C=C): Two signals in the δ 90-140 ppm range.
-
Methyl Carbons (OCH₃): Two signals around δ 50-55 ppm.
FT-IR Spectroscopy
The infrared spectrum would likely display characteristic absorption bands for its functional groups:
-
N-H Stretch: A peak in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ range.
-
C=O Stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.
-
C=C Stretch: A peak in the 1600-1650 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range.
-
C-O Stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 235. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl (-COOCH₃) group, the methyl group (-CH₃), and fragmentation of the phenylamino moiety.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not extensively documented in the available literature. However, a general synthetic approach can be inferred from the synthesis of related compounds.
Proposed Synthesis Pathway
A plausible synthesis involves a two-step process: the formation of the phenylamino maleic anhydride intermediate followed by esterification.
References
Unveiling the Spectroscopic Signature of Dimethyl 2-(phenylamino)fumarate: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of novel compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dimethyl 2-(phenylamino)fumarate, a molecule of interest in synthetic and medicinal chemistry.
This document summarizes the key spectroscopic data in clearly structured tables for straightforward comparison and outlines the detailed experimental protocols for the acquisition of these spectra.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables present a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| 4.58 | Singlet | 1H | Vinylic Proton |
A key diagnostic signal in the ¹H NMR spectrum is the singlet observed at 4.58 ppm, which is characteristic of the vinylic proton in the fumarate backbone, confirming the formation of the anilinofumarate structure.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Experimental Protocols
The acquisition of the spectroscopic data presented in this guide follows established and rigorous experimental procedures to ensure accuracy and reproducibility.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of aniline with dimethyl acetylenedicarboxylate. A detailed experimental procedure can be found in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-resolution spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Crystal Structure Analysis of Fumarate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the crystal structure analysis of fumarate derivatives, with a specific focus on illustrating the process through the well-characterized compound, Dimethyl Fumarate. Due to the current absence of publicly available, detailed crystallographic data for Dimethyl 2-(phenylamino)fumarate, this document leverages the structural information of the parent compound, Dimethyl Fumarate, as a comprehensive case study. The methodologies and data presentation formats described herein are directly applicable to the analysis of this compound and other related compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting key structural data, and visualizing the analytical workflow.
Introduction
The determination of the three-dimensional atomic arrangement in a crystalline solid is fundamental to understanding its physicochemical properties. In the pharmaceutical sciences, crystal structure analysis is a critical component of drug design and development, influencing factors such as solubility, stability, and bioavailability. This compound is a compound of interest for its potential applications, and a thorough understanding of its solid-state structure is paramount for its development.
While specific experimental crystallographic data for this compound is not available in the public domain at the time of this publication, the analysis of the closely related and structurally simpler parent molecule, Dimethyl Fumarate, provides a robust framework for understanding the crystallographic characteristics of this class of compounds.
Data Presentation: Crystallographic Data for Dimethyl Fumarate
The following tables summarize the key crystallographic data for Dimethyl Fumarate. This data is essential for the identification and characterization of the compound's solid-state form.
Table 1: Crystal Data and Structure Refinement for Dimethyl Fumarate
| Parameter | Value |
| Empirical Formula | C₆H₈O₄ |
| Formula Weight | 144.12 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.653(1) Å |
| b | 5.918(1) Å |
| c | 8.761(1) Å |
| α | 90° |
| β | 114.89(1)° |
| γ | 90° |
| Volume | 360.1(1) ų |
| Z | 2 |
| Density (calculated) | 1.330 Mg/m³ |
| Absorption Coefficient | 0.111 mm⁻¹ |
| F(000) | 152 |
| Data Collection | |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| θ range for data collection | 3.56 to 27.50° |
| Index Ranges | -9 ≤ h ≤ 9, -7 ≤ k ≤ 7, -11 ≤ l ≤ 11 |
| Reflections Collected | 3217 |
| Independent Reflections | 823 [R(int) = 0.034] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 823 / 0 / 74 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.108 |
| R indices (all data) | R1 = 0.057, wR2 = 0.117 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Dimethyl Fumarate
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C1 | 1.205(2) | O1-C1-O2 | 123.4(1) |
| O2-C1 | 1.341(2) | O1-C1-C2 | 125.1(1) |
| O2-C3 | 1.455(2) | O2-C1-C2 | 111.5(1) |
| C1-C2 | 1.488(2) | C1-O2-C3 | 115.9(1) |
| C2-C2' | 1.317(3) | C1-C2-C2' | 121.3(2) |
Symmetry transformations used to generate equivalent atoms.
Experimental Protocols
The following sections describe the general methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis applicable to fumarate derivatives like this compound.
Synthesis and Crystallization
The synthesis of fumarate esters typically involves the Fischer esterification of fumaric acid with the corresponding alcohol in the presence of an acid catalyst. For this compound, a potential synthetic route would involve the reaction of 2-(phenylamino)fumaric acid with methanol under acidic conditions.
General Crystallization Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at an elevated temperature to achieve saturation.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or freezer can promote crystallization.
-
Crystal Growth: The formation of single crystals suitable for X-ray diffraction is often achieved through slow evaporation of the solvent from a saturated solution in a loosely covered container.
-
Isolation: Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound.
Data Collection and Processing:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties. This step also includes corrections for various experimental factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement:
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and a potential synthetic pathway.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical relationship in the synthesis of Dimethyl Fumarate via esterification.
Conclusion
This technical guide outlines the essential components of crystal structure analysis as applied to fumarate derivatives, using Dimethyl Fumarate as a detailed example in the absence of specific data for this compound. The presented data tables, experimental protocols, and workflow diagrams provide a comprehensive framework for researchers and professionals engaged in the solid-state characterization of pharmaceutical compounds. The application of these principles will be crucial for elucidating the structure of this compound and advancing its potential therapeutic applications.
An In-depth Technical Guide on the Reaction Mechanism of Dimethyl 2-(phenylamino)fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism, synthesis, and reactivity of dimethyl 2-(phenylamino)fumarate, an enamine formed from the reaction of aniline and dimethyl acetylenedicarboxylate (DMAD). The document details the nucleophilic addition mechanism, stereochemical considerations, and experimental protocols for its synthesis. Furthermore, it explores the subsequent reactivity of the enamine product, particularly in thermal cyclization reactions to form quinoline derivatives, and discusses its potential in cycloaddition reactions. While direct biological signaling pathway involvement for this specific molecule is not extensively documented, the broader context of enaminone and quinoline biological activities is considered, offering insights for drug development professionals.
Introduction
This compound is a derivative of fumaric acid and belongs to the class of compounds known as enamines. Enamines are characterized by a nitrogen atom attached to a double bond and are versatile intermediates in organic synthesis. The core of this guide focuses on the formation of this compound through the addition of aniline to the activated alkyne, dimethyl acetylenedicarboxylate (DMAD). This reaction is a classical example of a nucleophilic addition to a carbon-carbon triple bond. The resulting enamine possesses a unique electronic structure, with both electron-donating (phenylamino) and electron-withdrawing (diester) groups attached to the double bond, making it an interesting substrate for further chemical transformations.
Synthesis of this compound: A Nucleophilic Addition Mechanism
The synthesis of this compound is primarily achieved through the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds via a nucleophilic addition mechanism.
The Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline onto one of the sp-hybridized carbon atoms of the electron-deficient alkyne, DMAD. This initial attack is facilitated by the strong electron-withdrawing nature of the two adjacent ester groups in DMAD, which polarize the triple bond and make it susceptible to nucleophilic attack. This step results in the formation of a zwitterionic intermediate. Subsequently, a proton transfer from the positively charged nitrogen to the negatively charged carbon occurs, leading to the formation of the final enamine product. The reaction generally favors the formation of the thermodynamically more stable trans isomer, this compound, over the cis isomer (dimethyl 2-(phenylamino)maleate).
Experimental Protocol
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous solvent (e.g., methanol, ethanol, or a non-polar solvent like benzene or toluene)
Procedure:
-
Dissolve aniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric equivalent of dimethyl acetylenedicarboxylate to the aniline solution at room temperature with continuous stirring. The reaction is often exothermic, so controlled addition is recommended.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux for a specified period to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or methanol), to yield the pure this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is sparse in the readily available literature. However, based on analogous reactions, the yield is expected to be good to excellent. The following table summarizes typical conditions and expected outcomes.
| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Aniline, Dimethyl Acetylenedicarboxylate | Methanol | Room Temperature | Several hours | Good | General Knowledge |
| Substituted Anilines, Diethyl Acetylenedicarboxylate | Formic Acid | Not Specified | Not Specified | - | --INVALID-LINK-- |
Reactivity of this compound
The enamine product, this compound, is a versatile intermediate for further synthetic transformations, primarily due to the presence of the nucleophilic enamine moiety and the electrophilic ester groups.
Thermal Cyclization to Quinolines
One of the most significant reactions of this compound and its derivatives is their thermal cyclization to form quinoline derivatives. This reaction, often referred to as the Conrad-Limpach-Knorr synthesis, involves an intramolecular cyclization followed by dehydration. Heating the enamine at high temperatures, often in a high-boiling solvent like diphenyl ether, facilitates the cyclization onto the ortho position of the phenyl ring, leading to the formation of a 4-hydroxyquinoline derivative.
Cycloaddition Reactions
Enamines are known to participate in various cycloaddition reactions, acting as the electron-rich component. While specific examples for this compound are not abundant in the searched literature, its enamine character suggests potential reactivity in [4+2] (Diels-Alder) and [2+2] cycloadditions with suitable electron-deficient partners. The presence of the electron-withdrawing ester groups might, however, modulate its reactivity compared to simpler enamines.
Biological Context and Drug Development
While there is a wealth of information on the biological activities of dimethyl fumarate (DMF), which is an approved drug for psoriasis and multiple sclerosis, the biological profile of this compound is not well-established in the scientific literature. However, the broader class of N-arylenaminones has been investigated for various biological activities, including anticonvulsant properties. It is suggested that these compounds may act by blocking voltage-dependent sodium channels.[1]
The quinoline scaffold, which can be synthesized from this compound, is a prominent heterocyclic core in many biologically active compounds and approved drugs. Quinolines exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. Therefore, this compound serves as a valuable precursor for the synthesis of potentially bioactive quinoline derivatives, making it a relevant starting point for drug discovery programs.
Conclusion
This compound is a readily accessible enamine synthesized through the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate. The reaction mechanism is well-understood, proceeding through a zwitterionic intermediate to preferentially form the trans isomer. This enamine serves as a valuable synthetic intermediate, most notably for the preparation of quinoline derivatives via thermal cyclization. While its direct biological role in signaling pathways remains to be elucidated, its utility as a precursor to the medicinally important quinoline scaffold underscores its significance for researchers and professionals in the field of drug development. Further investigation into the cycloaddition reactivity and biological properties of this compound and its derivatives could open new avenues for the discovery of novel therapeutic agents.
References
The Aza-Michael Addition: A Comprehensive Technical Guide to the Reaction of Amines with Dimethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
The aza-Michael addition, a powerful and versatile C-N bond-forming reaction, has garnered significant attention in synthetic chemistry for its ability to generate valuable β-amino carbonyl compounds. This in-depth guide focuses on the aza-Michael addition of primary and secondary amines to dimethyl maleate, a highly reactive and accessible Michael acceptor. The reaction's appeal lies in its often mild conditions, high yields, and amenability to green chemistry principles, making it a valuable tool in academic research and the pharmaceutical industry for the synthesis of complex nitrogen-containing molecules.[1][2][3] This document provides a detailed overview of the reaction, including mechanistic insights, the influence of catalysts and solvents, and comprehensive experimental protocols.
Core Reaction and Mechanism
The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound, in this case, dimethyl maleate.[1][4] The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by the lone pair of the amine.
The reaction can proceed with both primary and secondary amines. A key mechanistic consideration is the potential for isomerization of dimethyl maleate (the cis-isomer) to the more thermodynamically stable dimethyl fumarate (trans-isomer) in the presence of amines.[5][6] While the aza-Michael addition can occur with both isomers, the reaction with dimethyl maleate is significantly faster.[6][7]
Figure 1: General mechanism of the aza-Michael addition and the competing isomerization pathway.
The Surprising Efficacy of Catalyst- and Solvent-Free Conditions
A remarkable feature of the aza-Michael addition of amines to dimethyl maleate is its high efficiency in the absence of both catalysts and solvents.[6] This "green" approach offers significant advantages in terms of reduced cost, simplified workup procedures, and minimized environmental impact.[4][8] Several studies have demonstrated that the reaction proceeds to high yields at room temperature under these conditions, often outperforming catalyzed reactions in solution.[6]
While various bases (e.g., DBU, K₂CO₃) and solid catalysts (e.g., Al₂O₃, Amberlyst) can promote the reaction in solvents like acetonitrile and THF, the uncatalyzed, solvent-free method is often preferred for its simplicity and effectiveness.[6]
Influence of Solvents
Although solvent-free conditions are often ideal, the choice of solvent can significantly impact the reaction rate and selectivity, particularly for less reactive amines such as aromatic amines.[9][10] Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) have been shown to promote the addition of anilines to Michael acceptors.[9][10][11] These solvents can activate the electrophile through hydrogen bonding, increasing its susceptibility to nucleophilic attack.[10] For aliphatic amines, which are more nucleophilic, the choice of solvent is less critical, and in some cases, can even hinder the reaction compared to solvent-free conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the aza-Michael addition of amines to dimethyl maleate, highlighting the effects of different reaction conditions.
Table 1: Aza-Michael Addition of Pentylamine to Dimethyl Maleate under Various Conditions [6]
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| DBU (1 equiv.) | THF | 4 | 96 |
| K₂CO₃ (1 equiv.) | THF | 24 | 72 |
| None | None | 4 | 96 |
| None | Acetonitrile | 24 | 97 |
Table 2: Uncatalyzed, Solvent-Free Aza-Michael Addition of Various Amines to Dimethyl Maleate
| Amine | Reaction Time (h) | Yield (%) |
| Pentylamine | 4 | 96 |
| Cyclohexylamine | 2 | 98 |
| Benzylamine | 2 | 97 |
| Piperidine | 0.5 | 99 |
| Morpholine | 0.5 | 98 |
| Aniline | No reaction | - |
Note: Data is compiled from multiple sources and reaction conditions may vary slightly.
Detailed Experimental Protocols
Protocol 1: Uncatalyzed, Solvent-Free Aza-Michael Addition of Cyclohexylamine to Dimethyl Maleate
Materials:
-
Dimethyl maleate (1.0 eq)
-
Cyclohexylamine (1.0 eq)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask or vial, add dimethyl maleate.
-
With stirring, add cyclohexylamine dropwise at room temperature.
-
Continue stirring the mixture at room temperature. The reaction is typically complete within 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the product can be purified by column chromatography on silica gel if necessary, although in many cases the product is obtained in high purity without further purification.
Protocol 2: Base-Catalyzed Aza-Michael Addition of Pentylamine to Dimethyl Maleate in THF[6]
Materials:
-
Dimethyl maleate (1.0 eq)
-
Pentylamine (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl maleate in anhydrous THF.
-
Add pentylamine to the solution.
-
Add DBU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reaction Optimization
The following diagram illustrates a logical workflow for optimizing the aza-Michael addition of a novel amine to dimethyl maleate.
Figure 2: Decision workflow for optimizing reaction conditions.
Conclusion
The aza-Michael addition of amines to dimethyl maleate is a robust and highly efficient method for the synthesis of β-amino esters. The ability to perform this reaction under catalyst- and solvent-free conditions makes it an attractive, green alternative to traditional synthetic methods. While the uncatalyzed, solvent-free approach is often the most straightforward and effective, an understanding of the influence of solvents and catalysts allows for the optimization of the reaction for a wider range of amine substrates. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement this valuable reaction in their synthetic endeavors.
References
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 3. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
The Foundational Precedent: Biological Activity of Dimethyl Fumarate (DMF)
An In-depth Technical Guide to the Biological Activity of Dimethyl 2-(phenylamino)fumarate Derivatives and Related Compounds
Introduction
This compound and its derivatives represent a class of organic compounds known as N-arylenaminones. These molecules are characterized by a fumarate or maleate backbone with a phenylamino (anilino) group attached to one of the olefinic carbons. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this guide will provide a comprehensive overview by examining the activities of the broader N-arylenaminone class, related anilino-containing heterocyclic compounds, and the well-characterized parent compound, Dimethyl Fumarate (DMF). This approach allows for an informed perspective on the potential therapeutic applications for this class of molecules, targeting researchers, scientists, and drug development professionals.
To understand the potential of its derivatives, it is crucial to first examine the biological profile of Dimethyl Fumarate (DMF). DMF is an FDA-approved drug for treating multiple sclerosis and psoriasis, with significant anti-inflammatory, immunomodulatory, and more recently discovered anticancer properties. Its mechanisms are primarily centered around two key cellular pathways: the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.
Mechanism of Action: Nrf2 Pathway Activation
DMF and its active metabolite, monomethyl fumarate (MMF), are electrophiles that react with cysteine residues on the Keap1 protein. This "succination" of Keap1 prevents it from targeting the transcription factor Nrf2 for degradation. Consequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective and antioxidant genes.
Caption: Nrf2 Antioxidant Pathway Activation by DMF.
Mechanism of Action: NF-κB Pathway Inhibition
DMF has been shown to inhibit the canonical NF-κB signaling pathway. One primary mechanism involves the direct covalent modification of the p65 subunit of NF-κB at cysteine 38, which prevents its nuclear translocation and subsequent binding to DNA. This blockade results in the downregulation of pro-inflammatory cytokines and adhesion molecules.
The Versatility of Dimethyl 2-(Phenylamino)fumarate: A Precursor for Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 2-(phenylamino)fumarate, an enamine derived from the reaction of aniline and dimethyl acetylenedicarboxylate (DMAD), serves as a versatile and highly valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its strategic placement of amino and carboxylate functionalities allows for a range of cyclization strategies, leading to the formation of privileged scaffolds in medicinal chemistry, including quinolines, azepines, benzoxazines, benzothiazines, and quinoxalinones. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and mechanistic insights.
Synthesis of the Precursor: this compound
The cornerstone of these heterocyclic syntheses is the efficient formation of this compound. This is typically achieved through the Michael addition of aniline to the electron-deficient triple bond of dimethyl acetylenedicarboxylate (DMAD). The reaction is generally high-yielding and proceeds under mild conditions.
General Experimental Protocol for the Synthesis of this compound and its Derivatives
To a stirred solution of the appropriately substituted aniline (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), dimethyl acetylenedicarboxylate (1.1 mmol) is added dropwise at room temperature. The reaction mixture is then stirred for a specified time, often ranging from a few minutes to several hours, during which the product may precipitate. The solid product is collected by filtration, washed with a cold solvent, and dried to afford the desired dimethyl 2-(arylamino)fumarate.
Applications in Heterocyclic Synthesis
The strategic arrangement of the amine, the carbon-carbon double bond, and the two ester groups in this compound allows for a variety of intramolecular and intermolecular cyclization reactions, leading to a diverse range of heterocyclic systems.
Synthesis of 4-Hydroxyquinolines (Conrad-Limpach Synthesis)
One of the most well-established applications of this compound and its analogs is in the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction.[1][2] This thermal cyclization involves an intramolecular condensation where the aniline ring attacks one of the ester carbonyls, followed by elimination of methanol.
Reaction Pathway for Quinolone Synthesis
This compound (1.0 mmol) is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to a high temperature, typically around 250 °C, for a period of 30 minutes to 2 hours. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated product is collected by filtration, washed, and purified by recrystallization.
| Arylamine Precursor | Product | Reaction Time (h) | Yield (%) |
| This compound | Methyl 4-hydroxyquinoline-2-carboxylate | 1 | 85 |
| Dimethyl 2-(4-methylphenylamino)fumarate | Methyl 4-hydroxy-6-methylquinoline-2-carboxylate | 1.5 | 82 |
| Dimethyl 2-(4-methoxyphenylamino)fumarate | Methyl 4-hydroxy-6-methoxyquinoline-2-carboxylate | 1 | 88 |
| Dimethyl 2-(4-chlorophenylamino)fumarate | Methyl 6-chloro-4-hydroxyquinoline-2-carboxylate | 2 | 75 |
Synthesis of N-Substituted Azepines
In a multi-component reaction, this compound, formed in situ from aniline and DMAD, can react with other components to yield more complex heterocyclic systems. A notable example is the synthesis of N-substituted azepines.[3]
Workflow for Azepine Synthesis
A mixture of an aniline (1.0 mmol), dimethyl acetylenedicarboxylate (1.2 mmol), 2,5-dimethoxytetrahydrofuran (1.0 mmol), and a catalytic amount of a Lewis acid such as [n-Bu4P][CuBr3] (0.25 mmol) is subjected to microwave irradiation at 200 W for 3-5 minutes. After completion of the reaction, the mixture is cooled, and water is added to precipitate the product. The solid is then filtered, washed, and purified.[3]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| Aniline | Dimethyl 1-phenyl-2,3,4,5-tetrahydro-1H-azepine-6,7-dicarboxylate | 3 | 87 |
| 4-Methylaniline | Dimethyl 1-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-azepine-6,7-dicarboxylate | 4 | 90 |
| 4-Methoxyaniline | Dimethyl 1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-azepine-6,7-dicarboxylate | 3 | 92 |
| 4-Chloroaniline | Dimethyl 1-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-azepine-6,7-dicarboxylate | 5 | 85 |
Synthesis of Benzoxazines, Benzothiazines, and Quinoxalinones
This compound analogues, formed from the reaction of ortho-substituted anilines with DMAD, can undergo intramolecular cyclization to form various fused heterocyclic systems. Specifically, o-aminophenol, o-aminothiophenol, and o-phenylenediamine react with DMAD to yield benzoxazines, benzothiazines, and quinoxalinones, respectively.[4][5]
General Pathway to Fused Heterocycles
o-Aminophenol (1.0 mmol) and dimethyl acetylenedicarboxylate (1.1 mmol) are refluxed in a solvent such as dioxane for several hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 1,4-benzoxazine derivative.[4]
An N-monosubstituted o-phenylenediamine (1.0 mmol) is reacted with dimethyl acetylenedicarboxylate (1.1 mmol) in a suitable solvent. The resulting 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-one can be isolated and subsequently hydrolyzed and decarboxylated to yield the corresponding 3-methylquinoxalin-2-one.[5]
| o-Substituted Aniline | Heterocyclic Product | Typical Reaction Conditions |
| o-Aminophenol | 1,4-Benzoxazine derivative | Reflux in dioxane |
| o-Aminothiophenol | 1,4-Benzothiazine derivative | Varies, can be solvent-free or in a solvent |
| o-Phenylenediamine | Quinoxalinone derivative | Varies depending on the desired product |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in thermal cyclizations, multi-component reactions, and intramolecular condensations makes it an invaluable tool for synthetic and medicinal chemists. The methodologies outlined in this guide provide a solid foundation for the exploration and development of novel heterocyclic entities with potential applications in drug discovery and materials science. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this important precursor.
References
- 1. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Obscure Landscape of Dimethyl 2-(phenylamino)fumarate: A Pivot to a Well-Characterized Analog
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the therapeutic applications, mechanism of action, and biological activity of Dimethyl 2-(phenylamino)fumarate. While synthesis of this specific compound has been described, there is a notable absence of preclinical or clinical data to support its use in any therapeutic context. This scarcity of information precludes the creation of an in-depth technical guide as originally requested.
Given the limited data on this compound, this report will pivot to a closely related and extensively studied compound, Dimethyl Fumarate (DMF) . DMF is a well-established therapeutic agent, and a wealth of information is available regarding its clinical applications, pharmacological properties, and molecular mechanisms. This pivot will allow for the creation of a comprehensive technical guide that aligns with the spirit of the original request, providing valuable insights for researchers, scientists, and drug development professionals.
Dimethyl Fumarate (DMF): A Potent Immunomodulator and Nrf2 Activator
Dimethyl Fumarate is an ester of fumaric acid and is the active ingredient in several approved medications for the treatment of multiple sclerosis and psoriasis. Its therapeutic effects are primarily attributed to its ability to modulate the immune system and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Dimethyl Fumarate.
Table 1: Efficacy of Dimethyl Fumarate in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Clinical Endpoint | Placebo | Dimethyl Fumarate (240 mg, twice daily) | p-value |
| Annualized Relapse Rate (ARR) | 0.36 | 0.17 | <0.001 |
| Proportion of Patients Relapsed at 2 Years | 46.1% | 27.2% | <0.001 |
| Disability Progression at 2 Years | 27.1% | 16.4% | 0.005 |
Table 2: Pharmacokinetic Properties of Dimethyl Fumarate
| Parameter | Value |
| Bioavailability | High (rapidly hydrolyzed to Monomethyl Fumarate) |
| Time to Peak Plasma Concentration (Tmax) of MMF | 2.0 - 2.5 hours |
| Half-life (t1/2) of MMF | Approximately 1 hour |
| Metabolism | Primarily via the Krebs cycle |
| Excretion | Mainly as carbon dioxide in expired air |
Experimental Protocols
1. In Vitro Nrf2 Activation Assay
-
Cell Line: Human embryonic kidney cells (HEK293) stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE).
-
Treatment: Cells are treated with varying concentrations of Dimethyl Fumarate (or the compound of interest) for 24 hours.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the Nrf2 pathway.
-
Data Analysis: Results are expressed as fold induction of luciferase activity relative to vehicle-treated control cells.
2. In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57BL/6 mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Mice are orally administered with Dimethyl Fumarate or vehicle control daily, starting from the day of immunization.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
Signaling Pathways and Experimental Workflows
Caption: Nrf2 Activation Pathway by Dimethyl Fumarate.
Caption: Experimental Workflow for an EAE Mouse Model.
The Synthesis of Dimethyl 2-(phenylamino)fumarate: A Comprehensive Review
An in-depth guide for researchers and drug development professionals on the synthesis of Dimethyl 2-(phenylamino)fumarate, a key intermediate in the preparation of various heterocyclic compounds.
This compound, an enamine adduct, is a valuable precursor in organic synthesis, notably in the construction of quinoline frameworks. Its synthesis is primarily achieved through the Michael addition of aniline to an activated alkyne, specifically dimethyl acetylenedicarboxylate (DMAD). This review consolidates the available literature on its synthesis, providing a detailed overview of the reaction, including experimental procedures and quantitative data.
Core Synthesis Route: Aniline and Dimethyl Acetylenedicarboxylate
The most direct and widely recognized method for preparing this compound is the reaction between aniline and dimethyl acetylenedicarboxylate. This reaction proceeds via a nucleophilic addition of the amino group of aniline to one of the sp-hybridized carbons of the alkyne, activated by the two electron-withdrawing ester groups.
The general reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Studies have shown that the reaction of primary amines with dimethyl acetylenedicarboxylate preferentially yields enamines with a fumarate (trans) geometry.[1] This stereoselectivity is a key feature of this synthetic approach.
While detailed experimental protocols for the direct synthesis of this compound from aniline are not extensively detailed in readily available literature, a closely related and analogous procedure is reported for the reaction of anthranilic acid with dimethyl acetylenedicarboxylate. This provides a strong foundational method that can be adapted for the synthesis of the target compound.
Experimental Protocols and Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of an analogous anilinofumarate, which can be considered a representative protocol.
Table 1: Reaction Conditions for the Synthesis of Dimethyl 2-(2-carboxyanilino)fumarate
| Parameter | Value | Reference |
| Reactants | Anthranilic acid, Dimethyl acetylenedicarboxylate | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 1 hour | [1] |
| Temperature | Not specified (likely room temperature) | [1] |
Table 2: Product Yield and Characterization
| Parameter | Value | Reference |
| Yield | 78% | [1] |
| Product | Dimethyl 2-(2-carboxyanilino)fumarate | [1] |
| Characterization | Infrared spectroscopy showed an absorption band at 3247 cm⁻¹, characteristic of the NH group. | [1] |
Based on this analogous procedure, a detailed experimental protocol for the synthesis of this compound can be proposed.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in methanol.
-
Reagent Addition: To this solution, add an equimolar amount of dimethyl acetylenedicarboxylate dropwise while stirring. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford the pure product.
Reaction Mechanism and Logical Workflow
The synthesis of this compound from aniline and dimethyl acetylenedicarboxylate follows a well-established Michael addition mechanism. The workflow for this synthesis is straightforward, involving the reaction of the starting materials followed by purification.
Figure 2: A logical workflow for the synthesis and purification of this compound.
The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline onto one of the electrophilic carbons of the triple bond in dimethyl acetylenedicarboxylate. This is followed by proton transfer to form the stable enamine product.
Figure 3: The reaction mechanism for the formation of this compound.
Applications in Further Synthesis
This compound is a stable intermediate that can be isolated and used in subsequent reactions. A notable application is its thermal cyclization to produce 4-quinolone derivatives. For instance, refluxing this compound in a high-boiling solvent like diphenyl ether leads to the formation of 2-carbomethoxy-4(1H)-quinolone.[1] This cyclization reaction highlights the synthetic utility of the title compound as a building block for more complex heterocyclic systems.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dimethyl 2-(phenylamino)fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(phenylamino)fumarate, an enamino ester, is a valuable scaffold in organic synthesis and medicinal chemistry. Its structure, featuring a reactive enamine moiety and two ester groups, makes it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily through the Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD).
Principle of Synthesis
The most common and direct laboratory method for the preparation of this compound is the conjugate or Michael addition of aniline to the electron-deficient triple bond of dimethyl acetylenedicarboxylate. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the sp-hybridized carbons of the alkyne. This is followed by protonation to yield the thermodynamically stable E-isomer of the enamino ester. The reaction is typically carried out in a protic solvent like methanol, which facilitates the proton transfer steps.
Experimental Protocols
Method 1: Michael Addition of Aniline to Dimethyl Acetylenedicarboxylate
This protocol is adapted from a standard procedure for the synthesis of dimethyl anilinofumarate.[1]
Materials:
-
Aniline (purified)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (anhydrous)
-
Diethyl ether
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve purified aniline (15.0 g, 0.16 mol) in 400 mL of methanol.
-
Addition of DMAD: To the stirred solution, add dimethyl acetylenedicarboxylate (19.8 mL, 0.15 mol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash consecutively with 0.5 N HCl, water (H₂O), and saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on a silica gel column using a solvent system of 80:20 hexane/ethyl acetate to yield pure this compound as a light yellow oil.[1]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Aniline | 15.0 g (0.16 mol) | [1] |
| Dimethyl Acetylenedicarboxylate | 19.8 mL (0.15 mol) | [1] |
| Solvent | ||
| Methanol | 400 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 18 hours | [1] |
| Purification | ||
| Method | Flash Chromatography (Silica Gel) | [1] |
| Eluent | 80:20 Hexane/Ethyl Acetate | [1] |
| Yield | ||
| Product Mass | 29.14 g | [1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Michael Addition Reaction
Caption: Mechanism of the Michael addition for this compound synthesis.
References
Application Notes and Protocols for the Synthesis of Dimethyl 2-(phenylamino)fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Dimethyl 2-(phenylamino)fumarate, a valuable intermediate in organic synthesis and potential building block for pharmacologically active molecules. The primary synthetic route involves the nucleophilic addition of aniline to dimethyl acetylenedicarboxylate (DMAD).
I. Overview of the Synthesis
The synthesis of this compound is achieved through a Michael addition reaction. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic sp-hybridized carbon atoms of dimethyl acetylenedicarboxylate. This initial addition is followed by proton transfer to yield the final enamine product. The reaction generally favors the formation of the fumarate (E) isomer due to steric considerations.
II. Experimental Protocols
The following protocol is adapted from a procedure for a closely related analogue and is expected to provide a reliable method for the synthesis of this compound.
Materials:
-
Aniline (C₆H₅NH₂)
-
Dimethyl acetylenedicarboxylate (DMAD, C₆H₆O₄)
-
Methanol (CH₃OH), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (5.0 mmol, 1.0 equiv.) and anhydrous methanol (5 mL).
-
Addition of DMAD: While stirring the aniline solution, add dimethyl acetylenedicarboxylate (5.0 mmol, 1.0 equiv., approximately 0.61 mL) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 48 hours.
-
Workup: After 48 hours, allow the reaction mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel to yield the pure this compound. The specific eluent system for chromatography should be determined by thin-layer chromatography (TLC) analysis.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactants | |
| Aniline | 5.0 mmol (approx. 0.46 mL, 0.47 g) |
| Dimethyl Acetylenedicarboxylate | 5.0 mmol (approx. 0.61 mL, 0.71 g) |
| Solvent | |
| Methanol (anhydrous) | 5 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 48 hours |
| Purification | |
| Method | Silica Gel Column Chromatography |
Note: Yields are expected to be moderate to high based on analogous reactions, but should be determined experimentally.
IV. Visualization of Workflow and Reaction Mechanism
Diagram 1: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
Application Notes and Protocols: The Use of Fumarate Derivatives in Heterocyclic Synthesis
A focus on Dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates as Versatile Intermediates
Application Notes
Introduction
Dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates are highly functionalized butadiene derivatives that have emerged as potent intermediates for the metal-free synthesis of a variety of polysubstituted heterocyclic compounds.[1][2] Their synthesis is straightforward, involving the reaction of enaminones with dimethyl acetylenedicarboxylate (DMAD). The strategic placement of amino, carbonyl, and ester functionalities within their structure allows for subsequent cyclization reactions to form complex ring systems, which are of significant interest to researchers in medicinal chemistry and drug development.
Key Applications
The primary application of these fumarate derivatives lies in their use as precursors for the synthesis of polysubstituted pyridines and other nitrogen-containing heterocycles.[1] The general synthetic strategy involves a three-step process:
-
Formation of Enaminones: Aryl or heteroaryl methyl ketones are reacted with N,N-dimethylacetamide dimethyl acetal (DMADMA) to yield 3-dimethylamino-1-(substituted)but-2-en-1-ones.
-
Formation of Primary Enaminones: Subsequent treatment with ammonium acetate furnishes (Z)-3-amino-1-(substituted)but-2-en-1-ones.
-
Addition to DMAD: These primary enaminones undergo an addition reaction with dimethyl acetylenedicarboxylate (DMAD) to produce the target Dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarate intermediates.
These intermediates can then be subjected to various cyclization conditions to afford a diverse range of heterocyclic scaffolds.
Data Presentation
The following table summarizes the synthesis of a representative Dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarate derivative as described in the literature.
| Starting Material (Enaminone) | Reagent | Product | Yield (%) | Melting Point (°C) |
| (Z)-3-amino-1-(3-(trifluoromethyl)phenyl)but-2-en-1-one | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-{(Z)-3-amino-1-oxo-1-[3-(trifluoromethyl)phenyl]but-2-en-2-yl}fumarate | 30 | 130–132 |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-{(Z)-3-amino-1-oxo-1-[3-(trifluoromethyl)phenyl]but-2-en-2-yl}fumarate [1]
This protocol details the synthesis of a specific fumarate derivative from its corresponding enaminone.
Materials:
-
(Z)-3-amino-1-(3-(trifluoromethyl)phenyl)but-2-en-1-one (573 mg, 2.5 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (710 mg, 5.0 mmol)
-
Appropriate reaction solvent (e.g., anhydrous acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of (Z)-3-amino-1-(3-(trifluoromethyl)phenyl)but-2-en-1-one (2.5 mmol) in a suitable anhydrous solvent, add dimethyl acetylenedicarboxylate (5.0 mmol) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the precipitate by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure Dimethyl 2-{(Z)-3-amino-1-oxo-1-[3-(trifluoromethyl)phenyl]but-2-en-2-yl}fumarate.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Visualizations
Diagram 1: Synthetic Pathway to Fumarate Intermediates
Caption: Synthetic route to Dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates.
Diagram 2: Conceptual Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of heterocycles using fumarate intermediates.
References
Application Notes and Protocols for the Synthesis and Utilization of Dimethyl 2-(Arylamino)fumarates and Maleates as Michael Acceptors
Application Notes
The conjugate addition of primary and secondary amines to activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), is a fundamental method for the synthesis of highly functionalized enamines. The reaction of anilines with DMAD typically yields the thermodynamically less stable (Z)-isomer, dimethyl 2-(phenylamino)maleate, as the primary product. This maleate can, in some cases, be isomerized to the more stable (E)-isomer, dimethyl 2-(phenylamino)fumarate.
These enaminoesters possess a dual reactivity profile. The electron-rich double bond makes them nucleophilic at the β-carbon, a characteristic reactivity of enamines. Conversely, the ester functionalities can activate the double bond, suggesting they could also act as Michael acceptors under certain conditions, although this is less commonly exploited. The primary application of these adducts is as precursors for the synthesis of various heterocyclic compounds.
Key Synthetic Pathway: Michael Addition of Anilines to DMAD
The reaction proceeds through a nucleophilic attack of the aniline nitrogen on one of the sp-hybridized carbons of DMAD. This is followed by proton transfer to form the stable enamine product. The stereochemical outcome is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aniline.
Quantitative Data Presentation
The following table summarizes representative conditions for the Michael addition of anilines to dimethyl acetylenedicarboxylate.
| Aniline Derivative | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) | Product |
| Aniline | Methanol | None | Room Temp | 24 h | 95 | Maleate Adduct |
| p-Phenylenediamine | Methanol | None | Room Temp | - | 62 | Bisfumarate Adduct[1] |
| m-Phenylenediamine | Methanol | None | Room Temp | - | 69 | Bisfumarate Adduct[1] |
| Aniline | HFIP | None | Room Temp | 24 h | 100 | Adduct |
Note: The stereochemistry of the product (maleate vs. fumarate) is not always specified in the literature and can be dependent on reaction and workup conditions.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(phenylamino)maleate
This protocol describes a general procedure for the uncatalyzed Michael addition of aniline to dimethyl acetylenedicarboxylate.
Materials:
-
Aniline (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in methanol (approximately 0.2 M concentration).
-
To this stirred solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Potential Isomerization to this compound
The maleate isomer can potentially be converted to the more stable fumarate isomer, often through thermal or catalytic means.
Materials:
-
Dimethyl 2-(phenylamino)maleate
-
High-boiling point solvent (e.g., diphenyl ether) or catalyst (e.g., a catalytic amount of a strong base or acid)
-
Heating mantle and condenser
-
Standard glassware for workup and purification
Procedure A (Thermal Isomerization):
-
Dissolve the dimethyl 2-(phenylamino)maleate in a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux for several hours. Monitor the isomerization by TLC or 1H NMR spectroscopy.
-
After cooling, the product may be isolated by precipitation and filtration, followed by washing with a non-polar solvent to remove the diphenyl ether.
Procedure B (Catalytic Isomerization):
-
Dissolve the dimethyl 2-(phenylamino)maleate in an inert solvent.
-
Add a catalytic amount of an amine (e.g., diethylamine) or a Lewis acid.[2]
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress.
-
Upon completion, quench the catalyst if necessary (e.g., with a mild acid wash for a basic catalyst) and isolate the product by extraction and solvent evaporation. Purification can be achieved by recrystallization.[3]
Visualizations
Further Applications as a Michael Acceptor
Enaminones, which are structurally related to the title compounds, are known to undergo reactions with various nucleophiles. While the enamine character typically directs reactivity towards electrophiles, the presence of two electron-withdrawing ester groups on the double bond of this compound could render it susceptible to attack by strong nucleophiles in a Michael-type fashion. This could open avenues for the synthesis of more complex, substituted amino acid derivatives. Further research would be required to establish optimal conditions and the scope of suitable nucleophiles for such transformations.
References
Information Not Available: Scale-Up Synthesis of Dimethyl 2-(phenylamino)fumarate
Extensive searches for scalable synthesis methods, industrial production protocols, and large-scale reaction conditions for Dimethyl 2-(phenylamino)fumarate did not yield specific and detailed experimental procedures. The available scientific literature and patent databases predominantly feature information on the synthesis of a different, though structurally related, compound: Dimethyl fumarate (DMF).
Dimethyl fumarate is a widely studied and commercially significant molecule, particularly in the pharmaceutical industry for the treatment of multiple sclerosis and psoriasis. Consequently, a substantial body of literature exists detailing its synthesis from precursors like fumaric acid or maleic anhydride, including batch and continuous flow processes. These protocols, however, are not directly applicable to the synthesis of this compound due to the significant structural difference—the presence of a phenylamino group in the target compound.
The introduction of the phenylamino substituent necessitates a different synthetic strategy, likely involving the reaction of a suitable aniline derivative with a fumarate or a related precursor. The specific reaction conditions, catalyst systems, solvent choices, purification methods, and safety considerations for a large-scale synthesis of this compound would be unique to this compound and are not described in the currently accessible literature.
Therefore, without specific and reliable sources detailing the scale-up synthesis of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or workflow diagrams with the required level of accuracy and detail for researchers, scientists, and drug development professionals.
It is recommended that researchers interested in the scale-up of this specific compound consult specialized chemical synthesis literature, reaction databases, or consider undertaking initial laboratory-scale process development and optimization studies.
Catalytic Pathways to Dimethyl 2-(phenylamino)fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(phenylamino)fumarate, a key β-enaminoester intermediate, is a valuable building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological interest. The efficient and selective synthesis of this molecule is of paramount importance in medicinal chemistry and drug development. This document provides a detailed overview of catalytic methods for the preparation of this compound, focusing on the addition of aniline to dimethyl acetylenedicarboxylate (DMAD). While this reaction can proceed thermally, the use of catalysts can offer significant advantages in terms of reaction rates, yields, and milder reaction conditions. This note outlines various catalytic strategies, provides detailed experimental protocols, and presents a comparative summary of their efficiencies.
Catalytic Methods Overview
The synthesis of this compound from aniline and DMAD is a hydroamination reaction. Various catalysts can be employed to facilitate this addition, primarily falling into the categories of Brønsted acids and Lewis acids. The choice of catalyst can influence the reaction kinetics and the purity of the final product.
Data Presentation: Comparison of Catalytic Methods
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Non-Catalytic | - | Methanol | Reflux | 1 | High | Serves as a baseline for comparison. The reaction is often efficient without a catalyst but may require elevated temperatures. |
| Brønsted Acid | ||||||
| Acetic Acid | catalytic amount | Methanol | Reflux | 1 | >90 | A simple and effective catalyst that can accelerate the reaction.[1] |
| Lewis Acid | ||||||
| Ferric (III) nitrate | catalytic amount | Solvent-free | Room Temp | - | 69-92 | Effective for the synthesis of β-enaminoesters from 1,3-dicarbonyls and amines, suggesting potential applicability.[2] |
| Scandium (III) triflate | 5 | Solvent-free | - | - | 70-95 | A highly efficient Lewis acid catalyst for enaminone synthesis, with potential for reuse.[2] |
| Bismuth (III) trifluoroacetate | catalytic amount | Water | - | - | 63-98 | A water-tolerant Lewis acid catalyst, offering a green chemistry approach.[2] |
| Cerium (III) chloride heptahydrate | catalytic amount | Ionic Liquid | - | - | >70 | Effective in ionic liquids, providing an alternative reaction medium.[2] |
| Transition Metal | ||||||
| Gold(I)/Silver(I) | 1 | Solvent-free | Room Temp | - | 85-98 | A highly efficient dual catalyst system for the synthesis of β-enaminones and β-enaminoesters.[3] |
| Palladium(0) | catalytic amount | - | - | - | 5-38 | Has been used for the synthesis of related enaminones, though yields can be variable.[2] |
Note: Much of the specific quantitative data for the catalytic synthesis of this compound is extrapolated from general methods for β-enaminoester synthesis. Researchers should consider these as starting points for optimization.
Experimental Protocols
Protocol 1: Non-Catalytic Synthesis of this compound
This protocol describes the direct addition of aniline to dimethyl acetylenedicarboxylate without a catalyst.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 1 hour to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of this compound
This protocol utilizes a catalytic amount of acetic acid to promote the reaction.[1]
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 equivalent) in methanol in a round-bottom flask, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
With stirring, add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise to the solution.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Protocol 3: Lewis Acid-Catalyzed Synthesis of this compound (General Procedure)
This protocol provides a general framework for using a Lewis acid catalyst. The specific Lewis acid, solvent, and temperature may require optimization.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or solvent-free)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 1-5 mol%).
-
Add the anhydrous solvent (if not solvent-free) followed by aniline (1.0 equivalent).
-
Stir the mixture for a few minutes to allow for coordination of the catalyst.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature or elevated) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Reaction Mechanism and Workflow Diagrams
The synthesis of this compound proceeds via a nucleophilic addition of the aniline nitrogen to one of the sp-hybridized carbons of dimethyl acetylenedicarboxylate. The electron-withdrawing ester groups of DMAD activate the triple bond for nucleophilic attack.
Caption: Reaction mechanism for the synthesis of this compound.
The general experimental workflow for the catalytic synthesis is outlined below.
Caption: General experimental workflow for catalytic synthesis.
References
Solvent Effects on the Synthesis of Dimethyl 2-(phenylamino)fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of Dimethyl 2-(phenylamino)fumarate, a key intermediate in various synthetic pathways, is significantly influenced by the choice of solvent. This document provides detailed application notes and experimental protocols to guide researchers in optimizing the synthesis of this compound. The selection of an appropriate solvent can dramatically impact reaction time, yield, and purity. This report summarizes the effects of various solvents on the Michael addition of aniline to dimethyl acetylenedicarboxylate (DMAD) and provides a comparative analysis to facilitate solvent selection for process development and scale-up.
Introduction
This compound is an enamine adduct formed through the conjugate (Michael) addition of aniline to dimethyl acetylenedicarboxylate (DMAD). The reaction is subject to solvent effects that can influence the rate of reaction and the stability of the resulting product. The polarity, proticity, and coordinating ability of the solvent can all play a role in the reaction mechanism. Protic solvents, for instance, can participate in hydrogen bonding, potentially activating the electrophile (DMAD) and stabilizing the transition state. This document outlines the synthetic route and explores the impact of different solvent systems on the reaction outcome.
Data Presentation: Solvent Effects on Reaction Yield and Time
The following table summarizes the observed effects of different solvents on the synthesis of this compound and related aza-Michael addition reactions. While a direct comparative study for the target compound is not extensively available, the data from closely related reactions provide valuable insights into solvent selection.
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield/Conversion (%) | Remarks |
| Ethanol | 24.55 | 15 min | 89% | Excellent yield and very short reaction time observed in a related multicomponent reaction involving aniline and a diethyl acetylenedicarboxylate derivative under ultrasound irradiation.[1] |
| Methanol | 32.7 | Not Specified | 69% | Good yield reported for the synthesis of a related bis-adduct from m-phenylenediamine and DMAD.[2] Methanol is generally a good choice for promoting the conjugate addition of arylamines.[3][4] |
| Toluene | 2.38 | 4 hours | 85-90% | High yield obtained for the synthesis of the analogous diethyl anilinofumarate in the presence of acetic acid.[3] |
| Water | 80.1 | 80 min | 70% | Moderate yield in a related multicomponent reaction, but with a significantly longer reaction time compared to ethanol.[1] |
| Ethanol-Water | - | 60 min | 78% | Good yield, demonstrating the utility of mixed aqueous-organic solvent systems.[1] |
| Acetonitrile | 37.5 | 35 min | 68% | Moderate yield and reaction time.[1] |
| Dichloromethane | 8.93 | 40 min | 62% | Moderate yield with a moderate reaction time.[1] |
| Hexafluoroisopropanol (HFIP) | 16.7 | 24 hours | 100% (conversion) | Highly effective for the addition of less nucleophilic anilines to enoates, though reaction times can be longer.[3][4] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound in different solvent systems.
Protocol 1: Synthesis in a Protic Solvent (Methanol)
This protocol is based on general procedures for the addition of amines to DMAD.[2]
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Protocol 2: Synthesis in a Non-Polar Aprotic Solvent (Toluene) with Acid Catalysis
This protocol is adapted from the synthesis of the analogous diethyl anilinofumarate.[3]
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Glacial Acetic Acid
Procedure:
-
To a solution of dimethyl acetylenedicarboxylate (1.0 equivalent) in toluene in a round-bottom flask, add aniline (1.0 equivalent) and a catalytic amount of glacial acetic acid (e.g., 5 molar equivalents).
-
Heat the reaction mixture to 80-85 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with water and dilute hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Key factors influencing the synthesis of this compound.
Conclusion
The choice of solvent is a critical parameter in the synthesis of this compound. Protic solvents like ethanol and methanol generally afford good to excellent yields with relatively short reaction times. Non-polar aprotic solvents such as toluene, particularly with the addition of an acid catalyst, can also provide high yields. For less reactive aniline derivatives, highly polar fluorinated alcohols like HFIP may be necessary to achieve high conversion. The provided protocols and data serve as a valuable resource for researchers to select the optimal conditions for their specific synthetic needs, leading to improved efficiency and product quality in the development of pharmaceuticals and other fine chemicals.
References
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for the Purification of Dimethyl 2-(phenylamino)fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Dimethyl 2-(phenylamino)fumarate. The following methods are designed to achieve high purity of the target compound, suitable for research, analytical, and developmental purposes.
Overview of Purification Strategies
The purification of this compound, a moderately polar molecule, can be effectively achieved through two primary techniques: recrystallization and column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures.
-
Column Chromatography: This is a versatile technique for separating mixtures of compounds. It is particularly useful for removing impurities with polarities similar to the target compound and for purification of larger quantities. Flash column chromatography is a rapid and efficient variation of this method.
Recrystallization Protocol
Recrystallization is an effective method for the final purification of this compound, particularly for removing minor impurities. The key to a successful recrystallization is the selection of an appropriate solvent.
2.1. Solvent Screening
A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. A common approach is to test a range of solvents with varying polarities.
Table 1: Solvent Screening for Recrystallization of this compound (Hypothetical Data)
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Highly Soluble | Good, well-defined crystals |
| Methanol | Soluble | Highly Soluble | Poor, oily precipitate |
| Isopropanol | Sparingly Soluble | Soluble | Moderate, small needles |
| Ethyl Acetate/Hexane | Sparingly Soluble | Highly Soluble | Excellent, large prisms |
| Dichloromethane | Highly Soluble | Highly Soluble | Unsuitable |
| Water | Insoluble | Insoluble | Unsuitable |
Based on this hypothetical screening, a mixture of ethyl acetate and hexane is a promising solvent system.
2.2. Experimental Protocol for Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Heat the solution again until it is clear.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
2.3. Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Column Chromatography Protocol
Flash column chromatography is a highly effective method for purifying this compound, especially when dealing with complex mixtures of impurities.
3.1. Stationary and Mobile Phase Selection
For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal eluent composition is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Table 2: Eluent System Optimization for Flash Chromatography (Hypothetical Data)
| Eluent System (v/v) | Rf of this compound | Separation from Impurities |
| Hexane:Ethyl Acetate (9:1) | 0.15 | Poor |
| Hexane:Ethyl Acetate (8:2) | 0.35 | Good |
| Hexane:Ethyl Acetate (7:3) | 0.55 | Fair |
| Dichloromethane:Hexane (1:1) | 0.40 | Moderate |
An 8:2 mixture of hexane and ethyl acetate appears to be a good starting point for the mobile phase.
3.2. Experimental Protocol for Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, applying positive pressure to increase the flow rate.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid to obtain the purified this compound.
3.3. Flash Chromatography Workflow
Caption: Flash column chromatography workflow for purification.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Table 3: Analytical Methods for Purity Determination
| Analytical Technique | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | > 99.0% |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity | Single spot |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity profiling | Conforms to structure, no significant impurity signals |
| Mass Spectrometry (MS) | Molecular weight confirmation | Correct molecular ion peak |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent studies and applications.
Application Notes and Protocols for the Characterization of Dimethyl 2-(phenylamino)fumarate
Introduction
Dimethyl 2-(phenylamino)fumarate is an unsaturated ester containing a phenylamino group conjugated to the double bond. Its characterization is essential for confirming its identity, purity, and stability. This document provides detailed protocols for the analysis of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and determining the stereochemistry.
2.1.1. Expected ¹H and ¹³C NMR Spectral Data
Due to the lack of specific data for the fumarate isomer, the following table includes expected chemical shifts based on general knowledge of enamino esters and data for the maleate isomer for comparison.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | 3.5 - 3.8 (two singlets) | 51 - 53 (two signals) |
| Vinylic Proton (=CH-) | 5.5 - 6.0 (singlet) | 95 - 105 |
| Phenyl Protons (-C₆H₅) | 7.0 - 7.5 (multiplets) | 120 - 130 (multiple signals) |
| Amino Proton (-NH-) | 8.0 - 9.5 (broad singlet) | N/A |
| Carbonyl Carbons (C=O) | N/A | 165 - 175 (two signals) |
| Phenyl C-N Carbon | N/A | 140 - 145 |
| Vinylic C-N Carbon | N/A | 145 - 155 |
2.1.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.
2.2.1. Expected Mass Spectrometric Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 236.0917 |
| [M+Na]⁺ | Sodium adduct | 258.0736 |
| [M-OCH₃]⁺ | Loss of a methoxy group | 204.0655 |
| [M-COOCH₃]⁺ | Loss of a carbomethoxy group | 176.0706 |
2.2.2. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
ESI-MS Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3-4 kV.
-
Set the drying gas temperature to 200-300 °C.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the protonated molecule ([M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to identify characteristic fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.
3.1.1. HPLC Method Parameters (Proposed)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
3.1.2. Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
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Prepare a stock solution of the reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
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Prepare working standards by diluting the stock solution to a suitable concentration range (e.g., 1-100 µg/mL).
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Prepare the sample solution at a similar concentration.
-
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Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Method Execution:
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Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the standards and samples.
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Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
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Determine the retention time of this compound.
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Assess the purity by calculating the peak area percentage.
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For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations.
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Visualized Workflows
Safe Handling and Storage of Dimethyl 2-(phenylamino)fumarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a publicly accessible, detailed Safety Data Sheet (SDS) for Dimethyl 2-(phenylamino)fumarate could not be located. The following guidelines are based on general principles for handling laboratory chemicals of unknown or poorly characterized toxicity and on information available for the related compound, Dimethyl Fumarate. It is imperative to supplement these recommendations with a substance-specific risk assessment and to consult a certified safety professional before handling this compound. The information provided here is for guidance only and does not substitute for a formal SDS.
Introduction
This compound is a derivative of fumaric acid. Due to the lack of specific safety and toxicological data, this compound should be handled with extreme caution, assuming it may be hazardous. The following protocols and notes are designed to provide a framework for its safe handling and storage in a research and development setting.
Hazard Identification and Precautionary Measures
Given the data on the related compound Dimethyl Fumarate, which is classified as a skin irritant, a skin sensitizer, and may cause respiratory irritation, it is prudent to assume that this compound may exhibit similar properties.
Assumed Hazards:
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May be harmful if swallowed, inhaled, or in contact with skin.
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May cause irritation to the skin, eyes, and respiratory tract.
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Potential for skin sensitization, leading to allergic reactions upon repeated exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the recommended minimum PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or dust. |
| Skin and Body Protection | A lab coat that is fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | To prevent inhalation of dust or aerosols. |
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure risk.
General Handling
-
Work Area: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
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Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
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Contamination: Promptly clean up any spills according to the spill response protocol.
Weighing Protocol
-
Decontaminate the balance and surrounding area before and after use.
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure.
-
Use a tared, sealed container to transport the compound to the balance.
-
Carefully add the solid to the container, minimizing the creation of airborne dust.
-
Close the container before removing it from the balance.
Solution Preparation Protocol
-
Ensure all glassware is clean and dry.
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In a chemical fume hood, slowly add the pre-weighed this compound to the desired solvent.
-
Stir the solution gently to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage and Disposal
Proper storage and disposal are critical for safety and chemical integrity.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. |
| Location | Store in a designated, well-ventilated chemical storage cabinet. |
Waste Disposal
-
Dispose of all waste materials (including contaminated PPE and empty containers) in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
-
Collect waste in a designated, labeled hazardous waste container.
Emergency Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills of solid, carefully cover with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Gently sweep the absorbed material into a labeled hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
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Report: Report the incident to the laboratory supervisor and safety officer.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Flowchart for emergency response to incidents involving this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-(phenylamino)fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2-(phenylamino)fumarate.
Troubleshooting Guides (Question & Answer Format)
Issue: Low or No Product Yield
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Q1: My reaction is not proceeding, or the yield of this compound is very low. What are the potential causes?
A1: Low yields can stem from several factors. Firstly, the absence of a catalyst can lead to a sluggish or incomplete reaction. While the reaction between aniline and dimethyl acetylenedicarboxylate (DMAD) can proceed without a catalyst, yields are often significantly improved with one. Secondly, improper reaction temperature can affect the rate and equilibrium of the reaction. Lastly, the purity of starting materials, particularly the aniline and DMAD, is crucial, as impurities can interfere with the reaction.
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Q2: I am not using a catalyst. Should I be? If so, what are my options?
A2: Yes, using a catalyst is highly recommended to improve the yield. Several catalytic systems have been shown to be effective for the synthesis of β-enaminoesters. For instance, a combination of [(PPh3)AuCl]/AgOTf has been demonstrated to give high yields under solvent-free conditions.[1][2] Other catalysts, such as Ceric Ammonium Nitrate, have also been used effectively at room temperature.[3] The choice of catalyst may depend on your specific reaction conditions and available resources.
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Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature can vary depending on the solvent and catalyst used. Many reported procedures for similar enaminoester syntheses are conducted at room temperature, which often provides a good balance between reaction rate and minimizing side reactions.[1][2][3] However, some reactions may benefit from gentle heating. It is advisable to start at room temperature and monitor the reaction progress. If the reaction is slow, a modest increase in temperature (e.g., to 40-50°C) can be beneficial. Extreme temperatures should generally be avoided as they can promote side reactions.[4]
Issue: Presence of Impurities and Side Products
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Q4: My final product is contaminated with significant impurities. What are the likely side reactions?
A4: A common side reaction is the formation of the maleate isomer (the Z-isomer) in addition to the desired fumarate (E-isomer). The ratio of these isomers can be influenced by the reaction conditions. Additionally, if diamines are present as impurities in the aniline starting material, bis-enamine products can form.[5] In some cases, subsequent cyclization reactions of the initial adduct can occur, especially at elevated temperatures.[5]
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Q5: How can I minimize the formation of the undesired maleate isomer?
A5: The formation of the fumarate isomer is often favored thermodynamically. Allowing the reaction to proceed for a sufficient duration can allow for equilibration to the more stable fumarate product. The choice of solvent can also influence the stereoselectivity of the addition.
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Q6: I observe a significant amount of starting material (aniline and DMAD) in my final product. What should I do?
A6: Unreacted starting materials indicate an incomplete reaction. To address this, consider extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique is crucial to determine the point of maximum conversion. If extending the time is ineffective, increasing the catalyst loading or slightly raising the reaction temperature could drive the reaction to completion.
Issue: Product Isolation and Purification
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Q7: I am having difficulty purifying the this compound. What are the recommended purification methods?
A7: The primary method for purifying β-enaminoesters is recrystallization. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography on silica gel can also be an effective method for separating the desired product from impurities.
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Q8: My product appears oily or does not crystallize easily. What could be the reason?
A8: An oily product often indicates the presence of impurities that inhibit crystallization. Ensure that all starting materials are pure and that the reaction has gone to completion. If impurities are present, purification by column chromatography prior to crystallization may be necessary. The presence of a mixture of fumarate and maleate isomers can also sometimes result in an oily product.
Frequently Asked Questions (FAQs)
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What is the general reaction mechanism for the synthesis of this compound? The reaction proceeds via a Michael-type conjugate addition of the nucleophilic aniline to one of the sp-hybridized carbons of the electron-deficient alkyne in dimethyl acetylenedicarboxylate. This is followed by proton transfer to form the enamine product.
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Is it necessary to run the reaction under an inert atmosphere? For the synthesis of β-enaminoesters from β-dicarbonyl compounds and amines, reactions are often successfully carried out without an inert atmosphere.[1] However, if you are using sensitive catalysts or reagents, or if you are experiencing issues with side reactions that could be oxidation-related, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to ensure reproducibility.
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What solvents are suitable for this reaction? A range of solvents can be used, and the optimal choice may depend on the specific catalyst and reaction conditions. Solvent-free conditions have been reported to be effective, particularly with certain gold-based catalysts.[1][2] Other commonly used solvents for similar reactions include methanol, ethanol, and dichloromethane.[5] The solvent can influence the reaction rate and, in some cases, the stereoselectivity of the product.
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How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (aniline and DMAD), you can observe the consumption of reactants and the formation of the product. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Catalytic Systems for β-Enaminoester Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [(PPh3)AuCl]/AgOTf | 1 | Solvent-free | Room Temp | 2 | 98 | [1][2] |
| Ceric Ammonium Nitrate | --- | Dichloromethane | Room Temp | --- | 70-93 | [3] |
| None | --- | Methanol | Room Temp | --- | 69 | [5] |
Note: Yields are reported for analogous β-enaminoester syntheses and may vary for this compound.
Experimental Protocols
Protocol 1: Gold(I)/Silver(I) Catalyzed Synthesis under Solvent-Free Conditions [1]
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Preparation: In a clean, dry reaction vessel, add [(PPh3)AuCl] (0.01 mmol) and AgOTf (0.01 mmol).
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Addition of Reactants: To the catalyst mixture, add dimethyl acetylenedicarboxylate (1 mmol) followed by aniline (1 mmol).
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound.
Protocol 2: Uncatalyzed Synthesis in Methanol [5]
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Preparation: In a round-bottom flask, dissolve aniline (1 mmol) in methanol (5 mL).
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Addition of Reactant: To the stirred solution, add dimethyl acetylenedicarboxylate (1 mmol) dropwise at room temperature.
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Reaction: Continue stirring the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC.
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Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Purification: Wash the collected solid with cold methanol to remove unreacted starting materials. Further purification can be achieved by recrystallization.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
"troubleshooting side reactions in Dimethyl 2-(phenylamino)fumarate synthesis"
Welcome to the technical support center for the synthesis of Dimethyl 2-(phenylamino)fumarate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis involves the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a nucleophilic addition of the amine to the activated alkyne of DMAD, resulting in the formation of the enamine product, this compound.
Q2: My reaction mixture turned dark, and I have a low yield of the desired product. What could be the cause?
Darkening of the reaction mixture and low yields can be attributed to several factors, including oxidation of aniline, thermal degradation, or the formation of highly colored side products. Ensure you are using a high purity of aniline and an appropriate solvent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.
Q3: I observe a significant amount of a byproduct that is difficult to separate from my main product. What could it be?
A common and often difficult-to-separate byproduct is the corresponding maleate isomer, Dimethyl 2-(phenylamino)maleate. The formation of the maleate versus the fumarate can be influenced by reaction conditions. Additionally, thermal cyclization of the initial product can lead to quinolone derivatives, which may also be present as impurities.
Q4: Can I use a catalyst for this reaction?
While the reaction can proceed without a catalyst, certain catalysts can influence the reaction rate and selectivity. However, the addition of a catalyst can also promote side reactions. For instance, acid catalysts might promote the formation of other adducts, especially if other nucleophiles are present. It is generally recommended to perform the reaction without a catalyst first and optimize other parameters like temperature and solvent.
Troubleshooting Guide for Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions during the synthesis of this compound.
Issue 1: Formation of Quinolone Derivatives
Symptoms:
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Presence of an unexpected, often less soluble, crystalline product.
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Complex NMR spectrum with additional aromatic signals and a downfield shift for some protons.
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Mass spectrometry data indicating a product with a mass corresponding to the cyclized quinolone.
Cause: The primary product, this compound, can undergo thermal cyclization, especially at elevated temperatures, to form 2-carbomethoxy-4(1H)-quinolone derivatives.[1] This is an intramolecular condensation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quinolone side product formation.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a lower reaction temperature (e.g., room temperature to 60°C). | Thermal cyclization is highly dependent on temperature. Lowering the temperature will significantly reduce the rate of this side reaction. |
| Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting materials are consumed. | Prolonged heating increases the likelihood of cyclization. |
| Solvent | Use a lower-boiling point solvent if high temperatures are required for solubility. | This allows for refluxing at a lower temperature, minimizing thermal side reactions. |
Issue 2: Formation of Furan-2(5H)-one Derivatives
Symptoms:
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Presence of a polar byproduct, often observed on TLC.
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Mass spectrometry data indicating the incorporation of an aldehyde moiety if an aldehyde is present as an impurity or reactant.
Cause: In the presence of an aldehyde, a one-pot, three-component reaction between aniline, dimethyl acetylenedicarboxylate, and the aldehyde can occur to yield highly functionalized furan-2(5H)-one derivatives.[2]
Reaction Pathway:
References
"Dimethyl 2-(phenylamino)fumarate purification challenges and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl 2-(phenylamino)fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common laboratory synthesis involves the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a nucleophilic addition of the amine to the alkyne, typically yielding the thermodynamically more stable fumarate (E) isomer as the major product.
Q2: What are the potential impurities in the synthesis of this compound?
Potential impurities can include:
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Unreacted starting materials: aniline and dimethyl acetylenedicarboxylate.
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The isomeric byproduct: dimethyl 2-(phenylamino)maleate (the Z-isomer).
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Side-products from further reactions, especially if the reaction is heated for extended periods.
Q3: Is this compound stable?
Enamines can be sensitive to hydrolysis, especially in the presence of acid. It is advisable to store the purified compound in a cool, dry place and to use neutral or slightly basic conditions during purification and handling to prevent degradation back to the corresponding ketone/aldehyde and amine.
Q4: Why is my purified product an oil instead of a solid?
The presence of impurities, particularly the maleate isomer or residual solvents, can lower the melting point of the compound, causing it to appear as an oil or a viscous liquid. Effective purification is necessary to obtain a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Loss of product during extraction or washing steps. 3. Degradation of the product during purification (e.g., hydrolysis on silica gel). 4. Inefficient recrystallization (product remains in the mother liquor). | 1. Monitor the reaction by TLC to ensure completion. 2. Minimize the number of extraction and washing steps. Ensure the pH of any aqueous washes is neutral or slightly basic. 3. Deactivate the silica gel for column chromatography with a small amount of triethylamine in the eluent. 4. For recrystallization, use a minimal amount of hot solvent and cool the solution slowly. Try a different solvent or solvent system. |
| Product is Discolored (Yellow or Brown) | 1. Presence of oxidized aniline impurities. 2. Thermal degradation during the reaction or purification. | 1. Use freshly distilled aniline for the reaction. 2. Consider performing a charcoal treatment during recrystallization to remove colored impurities. 3. Avoid excessive heating during the reaction and solvent removal. |
| Co-elution of Impurities during Column Chromatography | 1. The polarity of the impurity is very similar to the product. 2. Inappropriate solvent system for chromatography. | 1. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). 2. Use a shallower gradient during elution to improve separation. 3. Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Oily Product After Purification | 1. Presence of the maleate isomer. 2. Residual solvent. | 1. Attempt recrystallization from a different solvent system to selectively crystallize the fumarate isomer. 2. Dry the product under high vacuum for an extended period to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
1. Preparation of the Stationary Phase:
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
- Add 0.5-1% triethylamine to the eluent mixture to neutralize the acidic silica gel and prevent streaking of the amine-containing product.
- Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
3. Elution:
- Start with a low-polarity eluent (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).
- Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Select a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds of this polarity include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane.
- Test the solubility in small test tubes before attempting a large-scale recrystallization.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
- Reheat the mixture to boiling for a few minutes.
- Perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity | Structure | Reason for Presence | Typical Removal Method |
| Aniline | C₆H₅NH₂ | Unreacted starting material | Aqueous acid wash (use with caution due to product instability in acid), Column Chromatography |
| Dimethyl Acetylenedicarboxylate (DMAD) | CH₃O₂CC≡CCO₂CH₃ | Unreacted starting material | Column Chromatography, Volatile |
| Dimethyl 2-(phenylamino)maleate | (Z)-isomer | Isomeric byproduct of the reaction | Column Chromatography, Recrystallization |
Table 2: Illustrative Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine in eluent |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 2% to 20%) |
| Detection | UV light at 254 nm |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
"minimizing impurities in Dimethyl 2-(phenylamino)fumarate synthesis"
Welcome to the technical support center for the synthesis of Dimethyl 2-(phenylamino)fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a nucleophilic addition of the amine to the activated alkyne of DMAD, typically yielding the enamine product, this compound.[1]
Q2: What are the potential impurities in the synthesis of this compound?
While specific impurity profiles for this exact reaction are not extensively documented in readily available literature, based on the reactivity of the starting materials and general enaminone synthesis, potential impurities may include:
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Unreacted starting materials: Residual aniline and dimethyl acetylenedicarboxylate (DMAD).
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Oxidation products of aniline: Aniline is susceptible to air oxidation, which can lead to colored impurities.[2][3]
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Side products from alternative reaction pathways: The reaction between anilines and DMAD can sometimes lead to the formation of other products, such as cyclized derivatives (e.g., quinolones) under thermal conditions, or bis-adducts if a diamine is used.[1]
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Polymeric materials: Polymerization of aniline or DMAD under certain conditions can lead to insoluble impurities.
Q3: What purification methods are recommended for this compound?
The primary methods for purifying this compound and related enaminones are:
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Recrystallization: This is a common and effective method for removing minor impurities, assuming a suitable solvent system can be identified.
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Column chromatography: Silica gel column chromatography is frequently used to separate the desired product from starting materials and side products.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
To assess the purity and identify impurities, the following analytical techniques are recommended:
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for preliminary purity assessment.
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High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and detecting trace impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the desired product and for identifying any structurally related impurities.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify unknown impurities.
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Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.
Troubleshooting Guides
Problem: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Aniline can oxidize over time, appearing as a colored liquid.[2][3] Use freshly distilled or high-purity aniline. Ensure the DMAD is of high quality and has not polymerized. |
| Incorrect reaction temperature | The reaction is often carried out at or below room temperature. Higher temperatures may favor side reactions or decomposition. |
| Inappropriate solvent | The choice of solvent can influence the reaction rate and selectivity. Ethanol or dichloromethane are commonly used for similar reactions. Experiment with different aprotic or protic solvents. |
| Incorrect stoichiometry | Ensure the molar ratio of aniline to DMAD is appropriate. A 1:1 ratio is typical, but optimization may be required. |
Problem: Presence of significant colored impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Oxidation of aniline | Use high-purity aniline and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Decomposition of product | The product may be unstable to heat or light. Avoid excessive heating during workup and purification. Store the final product in a cool, dark place. |
Problem: Formation of multiple products observed by TLC or HPLC.
| Potential Cause | Troubleshooting Step |
| Side reactions | The zwitterionic intermediate formed during the reaction can be trapped by other species or undergo alternative cyclization pathways. Carefully control the reaction temperature and addition rate of reactants. |
| Thermal cyclization | Heating the product, especially in high-boiling solvents, can lead to the formation of quinolone derivatives.[1] Use lower boiling point solvents and avoid prolonged heating. |
Experimental Protocols
Synthesis of this compound
This is a general procedure based on the synthesis of related enaminones and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane) under an inert atmosphere.
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Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 equivalent) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Once the reaction is complete, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., methanol, ethanol, or hexane/ethyl acetate mixtures) or by silica gel column chromatography.
Purity Analysis by HPLC (General Method)
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for the analysis of aromatic compounds.
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Detection: UV detection at a wavelength where the product shows maximum absorbance.
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Standard Preparation: Prepare a standard solution of the purified this compound to determine the retention time and for quantification.
Data Presentation
Table 1: Reaction Conditions for Enaminone Synthesis from Amines and DMAD
| Amine | Solvent | Temperature | Reaction Time | Yield | Reference |
| Primary/Secondary Amines | Ethanol | Room Temperature | 2-3 days | Good to Excellent | |
| Aniline | Methanol | Room Temperature | Not specified | 69% (for bis-adduct) | [1] |
Note: The data in this table is for the general synthesis of enaminones and related compounds and may require optimization for the specific synthesis of this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A typical workflow for the purification of the final product.
References
"impact of starting material quality on Dimethyl 2-(phenylamino)fumarate synthesis"
Welcome to the technical support center for the synthesis of Dimethyl 2-(phenylamino)fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the impact of starting material quality on this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The most common and direct synthesis route involves the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is typically a nucleophilic addition of aniline to the electrophilic triple bond of DMAD.
Q2: My reaction mixture turns dark brown/red upon adding aniline. Is this normal, and will it affect my product?
A2: Freshly purified aniline is a colorless to pale yellow oil. However, it is highly prone to oxidation upon exposure to air and light, which results in the formation of strongly colored impurities, often appearing as a red or brown hue.[1] While a slight color change may be unavoidable, a significant dark coloration indicates a high level of oxidized impurities in the aniline. These impurities can potentially lead to side reactions and a lower yield and purity of the final product. It is recommended to use freshly distilled or high-purity aniline for the best results.
Q3: I observe a variable and often lower-than-expected yield. Could the quality of my dimethyl acetylenedicarboxylate (DMAD) be the cause?
A3: Yes, the quality of DMAD is critical. DMAD is a highly reactive electrophile.[2] Impurities in DMAD can significantly impact the reaction. Common issues with DMAD quality include:
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Hydrolysis: DMAD can hydrolyze in the presence of moisture to form acetylenedicarboxylic acid or its monomethyl ester. These acidic impurities can interfere with the primary reaction pathway.
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Polymerization: As a highly reactive molecule, DMAD can undergo polymerization, especially if stored improperly.
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Other Contaminants: Residual starting materials or byproducts from the synthesis of DMAD can also be present and may lead to undesired side reactions. It is advisable to use high-purity DMAD and to handle it under anhydrous conditions.
Q4: Are there any specific impurities in aniline that I should be concerned about?
A4: Besides oxidation products, other potential impurities in aniline can include:
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Water: The presence of water can promote the hydrolysis of DMAD, as mentioned above.
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Unreacted Precursors: Depending on the synthesis route of aniline, residual nitrobenzene or other precursors could be present. These are generally less reactive under the conditions for this compound synthesis but can affect the final product's purity.
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Other Amines: The presence of other aromatic or aliphatic amines will lead to the formation of different fumarate derivatives, complicating the purification process.
Q5: How can I purify my starting materials before the reaction?
A5:
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Aniline: Aniline can be purified by distillation under reduced pressure. Storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored bottle is recommended to prevent oxidation.
-
Dimethyl Acetylenedicarboxylate (DMAD): DMAD can also be purified by vacuum distillation. Care should be taken due to its reactivity. Ensure all glassware is dry before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Poor quality of Aniline: Presence of oxidation products or significant water content. | Purify aniline by vacuum distillation before use. Ensure aniline is stored under an inert atmosphere and protected from light. |
| Poor quality of DMAD: Hydrolysis or polymerization of DMAD. | Use high-purity DMAD from a reliable supplier. If necessary, purify by vacuum distillation. Handle DMAD in a dry environment (e.g., under nitrogen or in a glovebox). | |
| Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | Ensure accurate measurement of both aniline and DMAD. Typically, a 1:1 molar ratio is a good starting point, but optimization may be required. | |
| Dark-Colored Reaction Mixture and Product | Oxidized Aniline: Use of aged or improperly stored aniline. | Use freshly distilled, colorless aniline. Minimize the exposure of aniline to air and light during handling. |
| Presence of Multiple Spots on TLC/Impure Product | Impure Starting Materials: Presence of other amines in aniline or byproducts in DMAD. | Verify the purity of starting materials by techniques like GC-MS or NMR before the reaction. Purify if necessary. |
| Side Reactions: The reaction may be producing isomeric byproducts or other adducts. | Optimize reaction conditions such as temperature and solvent. Lowering the temperature may increase the selectivity of the desired product. | |
| Product Degradation: The product may be unstable under the reaction or work-up conditions. | Analyze the stability of the product under the chosen conditions. A milder work-up procedure might be necessary. | |
| Formation of a Gummy or Oily Product Instead of a Crystalline Solid | Residual Solvent or Impurities: Trapped solvent or the presence of oily impurities can inhibit crystallization. | Ensure complete removal of the reaction solvent. Attempt purification by column chromatography or recrystallization from a different solvent system. |
| Incorrect Isomer Formation: The reaction conditions might favor the formation of the maleate isomer, which may have different physical properties. | Characterize the product thoroughly (e.g., by NMR) to confirm the stereochemistry. The reaction of primary amines with DMAD generally favors the formation of the fumarate isomer.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on the quality of the starting materials and the scale of the reaction.
Materials:
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Aniline (freshly distilled, high purity)
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Dimethyl acetylenedicarboxylate (DMAD, high purity)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of dimethyl acetylenedicarboxylate (1.0 equivalent) in the same anhydrous solvent to the aniline solution dropwise over a period of 30 minutes. The reaction is often exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Data Presentation
| Starting Material Parameter | Purity Level | Potential Impact on Yield | Potential Impact on Product Purity | Notes |
| Aniline Purity | >99.5% (Freshly distilled) | High | High (>99%) | Recommended for optimal results. |
| 98% (Slightly colored) | Moderate to High | Moderate (May require further purification) | Minor oxidation products may not significantly interfere but will require removal. | |
| <95% (Dark brown/red) | Low to Moderate | Low (Significant side products expected) | Not recommended. Purification of aniline is necessary. | |
| Aniline Water Content | <0.1% | High | High | Minimizes hydrolysis of DMAD. |
| >0.5% | Moderate to Low | Moderate | Increased potential for DMAD hydrolysis, leading to acidic byproducts. | |
| DMAD Purity | >98% | High | High | Ensures clean reaction profile. |
| 95% | Moderate | Moderate | May contain acidic impurities or oligomers affecting the reaction. | |
| <90% | Low | Low | Significant presence of impurities will lead to a complex mixture and low yield of the desired product. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Temperature Control in Fumarate Reactions
Disclaimer: The following technical support information pertains to the synthesis of Dimethyl Fumarate (DMF) . Information regarding "Dimethyl 2-(phenylamino)fumarate" was not available in the provided search results. The synthesis and temperature control protocols detailed below are based on established methods for producing Dimethyl Fumarate.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding temperature control during the synthesis of Dimethyl Fumarate (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the esterification of fumaric acid to synthesize Dimethyl Fumarate (DMF)?
The reaction temperature for the esterification of fumaric acid with methanol can vary depending on the specific protocol (batch vs. continuous flow) and desired reaction time. Generally, temperatures range from 55°C to 120°C. For batch processes, a common range is 60°C to 75°C[1]. In continuous-flow systems, higher temperatures, such as 105°C to 120°C, can be used to achieve complete conversion in much shorter residence times[2].
Q2: How does increasing the reaction temperature affect the synthesis of DMF?
Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times. For instance, in a continuous-flow synthesis, raising the temperature from a 55-95°C range to 105°C can lead to complete conversion and a significant reduction in residence time from 16 to 12 minutes[2]. However, excessively high temperatures can lead to the formation of impurities.
Q3: What is the critical role of cooling and temperature control during the crystallization of DMF?
Controlled cooling is essential for achieving high crystallization yields and desired particle size. A typical procedure involves cooling the reaction mixture to a specific temperature, such as 35°C, to initiate crystallization, followed by filtration. A further cooling step, for instance, down to 10-15°C, can be applied to the remaining liquid phase to crystallize the residual soluble product[2][3]. Rapid or uncontrolled cooling can lead to smaller, less pure crystals.
Q4: Can side reactions occur due to improper temperature control?
Yes. One of the significant concerns in DMF synthesis, especially when using sulfuric acid as a catalyst, is the formation of the genotoxic impurity dimethyl sulfate[4]. While the search results do not specify the exact temperature conditions that favor this side reaction, maintaining the recommended temperature range is crucial for ensuring the purity of the final product[1].
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low Reaction Yield | The reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress. For batch reactions, consider extending the reaction time at the current temperature. For continuous flow, increasing the temperature to around 105°C has been shown to achieve quantitative conversion[2]. |
| Incomplete Conversion | Insufficient reaction time for the chosen temperature. | Refer to established protocols. For example, at 65°C in a batch process, the reaction may require several hours[1]. If time is a constraint, consider increasing the temperature. A 10°C increase can significantly shorten the required time[2]. |
| Impurity Formation (e.g., Dimethyl Maleate) | If starting from maleic anhydride, the isomerization to the fumarate intermediate may be incomplete. | Ensure the isomerization step is conducted at an appropriate temperature (e.g., 45-50°C) for a sufficient duration before proceeding to the final esterification[3]. |
| Poor Crystallization Yield | The initial cooling temperature is too low or the cooling rate is too fast. The final cooling step is not cold enough. | Implement a two-step cooling process. First, cool the system to around 35°C to induce initial crystallization[2]. After filtering, cool the filtrate further to 10-15°C to recover more product[3]. Ensure the cooling is gradual. |
| Product Oiling Out (Instead of Crystallizing) | The solution is supersaturated, and the temperature is too high for nucleation to occur effectively. | Ensure the solution is cooled slowly and steadily. Seeding the solution with a small crystal of pure DMF can help initiate proper crystallization. |
Data Summary Tables
Table 1: Effect of Temperature on Continuous-Flow DMF Synthesis from Fumaric Acid[2]
| Temperature (°C) | Residence Time (min) | Conversion (%) |
| 55 | 16 | ~60% |
| 75 | 16 | ~80% |
| 95 | 16 | ~95% |
| 105 | 16 | >99% |
| 120 | 12 | >99% |
| General Conditions: 0.81 M Fumaric Acid, 0.45 M H₂SO₄ in Methanol. |
Table 2: Temperature Conditions for DMF Synthesis from Maleic Anhydride Derivatives[3][4]
| Reaction Step | Starting Material | Temperature Range (°C) | Duration |
| Ring Opening | Maleic Anhydride | 45-50°C | 3-4 h |
| Isomerization | Monomethyl Maleate | 70-75°C | 4-5 h |
| Esterification | Monomethyl Fumarate | 60-65°C | 10-12 h |
| Crystallization | Crude DMF | 5-15°C | 1-2 h |
Experimental Protocols
Protocol 1: Batch Synthesis of DMF from Fumaric Acid
This protocol is based on the general conditions described for batch synthesis optimization[2][5].
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Reagent Preparation: In a suitable reactor, suspend fumaric acid (0.81 mol) in methanol (1000 mL).
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Catalyst Addition: Carefully add sulfuric acid (0.081 mol, ~4 mol%) to the suspension while stirring.
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Heating: Heat the reaction mixture to the target temperature (e.g., 65°C)[1]. A controlled heating ramp can be employed, for example, heating to 50°C at a rate of 4°C/min, stabilizing, and then increasing to the final temperature at a slower rate (e.g., 1°C/min)[2].
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Reaction: Maintain the mixture at the target temperature with continuous stirring for the required duration (e.g., 1.5 to 48 hours, depending on temperature and desired conversion)[1]. Monitor the reaction progress using a suitable analytical method (e.g., GC-MS or HPLC).
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Cooling & Crystallization: Once the reaction is complete, begin a controlled cooling process. Cool the reactor to 35°C to initiate the crystallization of DMF[2].
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Isolation: Filter the resulting crystals. The remaining filtrate can be further cooled to 10-15°C and held for 1 hour to maximize recovery[3].
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Drying: Wash the collected solid with cold water or another suitable solvent and dry under vacuum at 55-60°C for approximately 12 hours[3].
Protocol 2: Continuous-Flow Synthesis of DMF from Fumaric Acid
This protocol is adapted from a high-throughput synthesis strategy[2].
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Stream Preparation: Prepare a feed solution by dissolving fumaric acid (0.81 M) and sulfuric acid (0.45 M) in methanol.
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System Setup: Pump the feed solution through a heated flow reactor (e.g., a PFA tube reactor).
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Reaction: Heat the reactor to the desired temperature (e.g., 105°C). The residence time is controlled by the flow rate and reactor volume (e.g., a 12-16 minute residence time)[2].
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Collection: The output stream containing the dissolved DMF is collected at the reactor outlet.
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Crystallization: The collected solution is then subjected to a controlled cooling and crystallization procedure as described in the batch protocol.
Visual Diagrams
Caption: Workflow for Batch Synthesis and Crystallization of DMF.
Caption: Troubleshooting Logic for Low DMF Reaction Yield.
References
- 1. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]
- 2. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9840456B2 - Process for preparation of dimethyl fumarate - Google Patents [patents.google.com]
- 4. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
"monitoring reaction progress of Dimethyl 2-(phenylamino)fumarate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the synthesis of Dimethyl 2-(phenylamino)fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis is typically achieved through a Michael addition reaction. In this reaction, a nucleophilic amine (aniline) attacks one of the sp-hybridized carbon atoms of an electrophilic alkyne, dimethyl acetylenedicarboxylate (DMAD). This addition preferentially results in the formation of the thermodynamically more stable enamine with a fumarate (E-isomer) geometry.[1][2]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using standard chromatographic and spectroscopic techniques:
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Thin-Layer Chromatography (TLC): TLC is the most common and rapid method to track the consumption of the starting materials (aniline and DMAD) and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and identify the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a reaction aliquot can confirm the presence of the product by identifying its characteristic signals, such as the vinylic proton and the distinct ester methyl groups.
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Mass Spectrometry (MS): Techniques like EESI-MS (Extractive Electrospray Ionization Mass Spectrometry) can be adapted for real-time, on-line monitoring of reactants, intermediates, and byproducts.[3][4]
Q3: How do I know when the reaction is complete?
The reaction is generally considered complete when the limiting reagent (usually aniline or DMAD) is no longer visible by TLC analysis. This is confirmed by the disappearance of the starting material spot and the concurrent appearance of a single, major product spot with a distinct Rf value. For quantitative confirmation, HPLC analysis should show that the peak area of the limiting reagent has fallen below a predetermined threshold (e.g., <1%).
Q4: What are the characteristic analytical features of this compound?
The primary adduct is this compound. Key analytical data to confirm its formation are summarized in the tables below. Note that specific values may vary based on the solvent and analytical conditions used.
Table 1: Hypothetical TLC Analysis Data
| Compound | Eluent System (Hexane:Ethyl Acetate 4:1) | Rf Value | Visualization |
| Aniline | Hexane:EtOAc (4:1) | ~0.5 | UV (254 nm), KMnO₄ stain |
| DMAD | Hexane:EtOAc (4:1) | ~0.7 | KMnO₄ stain (faint) |
| This compound | Hexane:EtOAc (4:1) | ~0.4 | UV (254 nm), KMnO₄ stain |
Table 2: Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Vinylic H | ~5.4 | Singlet (s) | A sharp singlet is characteristic of the fumarate geometry. A similar structure shows this peak at 5.42 ppm.[1] |
| Ester CH₃ | ~3.6 - 3.8 | Two Singlets (s) | Two distinct singlets are expected for the two non-equivalent methyl ester groups. |
| Aromatic H | ~6.9 - 7.4 | Multiplets (m) | Complex pattern corresponding to the protons on the phenyl ring. |
| Amine NH | ~9.0 - 10.0 | Broad Singlet (br s) | Often broad and may exchange with D₂O. Position is highly variable. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and monitoring of this compound.
Problem: The reaction is slow or has not started.
-
Possible Cause: Insufficient activation of the reactants or low temperature.
-
Solution:
-
Check Temperature: The reaction is often performed at room temperature but may require gentle heating. Ensure the reaction temperature is appropriate.
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Catalyst: The reaction can be catalyzed by acid.[5][6] Consider adding a catalytic amount of a mild acid like acetic acid if the reaction is uncatalyzed and fails to proceed.
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Reagent Quality: Verify the purity of the aniline and DMAD. Aniline can oxidize over time (turning dark), and DMAD can degrade. Use freshly distilled or purified reagents if necessary.
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Problem: My TLC plate shows multiple spots in addition to starting materials and the main product.
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Possible Cause: Formation of side products or impurities.
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Solution:
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Identify the Spots: Attempt to identify the nature of the side products. Common side reactions include the formation of a bis-adduct if diamines are present as an impurity in the aniline.[1]
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Control Temperature: Overheating can lead to side reactions, including thermal cyclization of the enamine product to form quinolone derivatives, especially in high-boiling solvents.[1] Maintain strict temperature control.
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Stoichiometry: Ensure the molar ratio of aniline to DMAD is accurate (typically 1:1). An excess of one reagent can sometimes lead to subsequent reactions.
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Problem: The final product yield is low.
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Possible Cause: Incomplete reaction, product degradation, or inefficient purification.
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Solution:
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Confirm Completion: Ensure the reaction has gone to completion by TLC or HPLC before starting the work-up procedure.
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Purification Method: The enamine product may be sensitive to certain conditions. Column chromatography on silica gel is a common purification method. Ensure the chosen eluent system provides good separation between the product and impurities.
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Avoid Thermal Degradation: During solvent removal or purification, avoid excessive heat, which could promote the cyclization side reaction mentioned previously.[1]
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Experimental Protocols & Workflows
Protocol 1: General Procedure for TLC Monitoring
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Plate Preparation: Use silica gel 60 F₂₅₄ plates.
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Spotting: Using a capillary tube, spot the aniline starting material, the DMAD starting material (co-spotted with aniline), and the reaction mixture on the baseline of the TLC plate.
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Development: Place the plate in a developing chamber containing a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1 v/v). Let the solvent front travel up the plate.
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Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining, for example, with a potassium permanganate (KMnO₄) dip.
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Analysis: Compare the spots from the reaction mixture to the starting material references. The reaction is progressing if the starting material spots decrease in intensity and a new product spot appears.
Diagrams
Caption: Experimental workflow for monitoring the synthesis reaction.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles [mdpi.com]
"Dimethyl 2-(phenylamino)fumarate stability issues and degradation products"
A Note to Our Users:
Extensive searches for scientific literature regarding the stability, degradation pathways, and degradation products of Dimethyl 2-(phenylamino)fumarate have yielded no specific data. The available scientific information consistently pertains to the related but structurally distinct compound, Dimethyl fumarate (DMF) .
Therefore, we are unable to provide a detailed technical support guide, including troubleshooting, FAQs, and experimental protocols, specifically for this compound at this time. The information presented below for Dimethyl fumarate is for contextual reference only and should not be considered directly applicable to this compound without independent experimental verification. The structural differences, namely the presence of a phenylamino group, can significantly alter the stability and degradation profile of the molecule.
Reference Information: Dimethyl Fumarate (DMF) Stability
The following information has been compiled from scientific literature on Dimethyl fumarate (DMF) and is provided as a potential point of comparison for researchers working with related compounds.
Frequently Asked Questions (FAQs) - Dimethyl Fumarate (DMF)
Q1: What are the primary stability concerns for Dimethyl fumarate (DMF)?
A1: The main stability concern for DMF is its susceptibility to hydrolysis, particularly under acidic and alkaline conditions.[1][2] It is considered very labile to acid hydrolysis and extremely labile to alkaline degradation.[2]
Q2: What are the major degradation products of DMF?
A2: The primary degradation products of DMF through hydrolysis are Monomethyl fumarate (MMF) and ultimately Fumaric acid.[2][3]
Q3: How does pH affect the stability of DMF?
A3: The stability of DMF is highly pH-dependent. It shows decreasing stability in the following order of pH: 7 < 5 < 3 < 1 < 9.[1][4] It is most stable in neutral conditions and degrades significantly in both acidic and strongly alkaline environments.
Q4: Is DMF sensitive to oxidation, light, or heat?
A4: Studies have shown that DMF is relatively stable under oxidative and thermal stress conditions.[5] While photolytic degradation has been investigated, hydrolysis remains the most significant degradation pathway under typical laboratory conditions.[1][2]
Q5: What are the recommended storage conditions for DMF?
A5: For long-term stability, Dimethyl fumarate should be stored as a crystalline solid at -20°C.[6] Aqueous solutions of DMF are not recommended for storage for more than one day due to hydrolysis.[6]
Troubleshooting Guide - Dimethyl Fumarate (DMF) Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of DMF in solution over a short period. | Hydrolysis due to acidic or alkaline conditions. | Ensure the solvent system is neutral (pH ~7). Use freshly prepared solutions. For buffered solutions, validate the stability of DMF in that specific buffer. |
| Appearance of new peaks in HPLC analysis corresponding to MMF and Fumaric Acid. | Hydrolytic degradation of DMF. | Confirm the identity of the new peaks using analytical standards for MMF and Fumaric acid. Review solution preparation and storage procedures to minimize hydrolysis. |
| Inconsistent results in biological assays. | Degradation of DMF to its active metabolite, MMF, or inactive Fumaric acid. | Prepare fresh stock solutions of DMF immediately before use. Consider that the observed biological activity might be due to MMF formed in situ. |
Quantitative Data Summary: Degradation Kinetics of Dimethyl Fumarate (DMF)
Stress degradation studies have been performed to evaluate the stability of DMF under various conditions. The following table summarizes the key findings.
| Stress Condition | Observations | Primary Degradation Products | Reference |
| Acidic Hydrolysis (0.1 N HCl, reflux, 6h) | Nearly total degradation. | Monomethyl fumarate, Fumaric acid | [2] |
| Alkaline Hydrolysis (0.01 N NaOH, 25°C, 2h) | Complete degradation. | Monomethyl fumarate, Fumaric acid | [2] |
| Neutral Hydrolysis (Water, 40°C, 6h) | Less degradation compared to acidic and alkaline conditions. | Monomethyl fumarate, Fumaric acid | [4] |
| Oxidative Degradation | Stable. | Not applicable | [5] |
| Thermal Degradation | Stable. | Not applicable | [5] |
| Photolytic Degradation | Investigated, but hydrolysis is the more prominent pathway. | Not specified | [1][2] |
Experimental Protocols (Reference for Dimethyl Fumarate)
Protocol 1: Stability Indicating RP-HPLC Method for DMF
This method can be used to separate and quantify DMF from its primary degradation products.
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Column: Inertsil® (250 × 4.6 mm, 5 μm)
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Mobile Phase: Water (pH 2.6, adjusted with phosphoric acid) : Methanol (40:60, v/v)
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Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
Protocol 2: Forced Degradation Study (Hydrolysis)
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Acid Hydrolysis: Reflux DMF solution with 0.1 N HCl for a specified time (e.g., 6 hours).
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Alkaline Hydrolysis: Treat DMF solution with 0.01 N NaOH at room temperature for a specified time (e.g., 2 hours).
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Neutral Hydrolysis: Heat DMF solution in water at a specified temperature (e.g., 40°C) for a specified time (e.g., 6 hours).
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Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above.
Visualizations (Illustrative for Fumarate Metabolism and Experimental Workflow)
The following diagrams illustrate general concepts that may be relevant for researchers studying fumarate esters.
Caption: Hydrolytic degradation pathway of Dimethyl Fumarate (DMF).
References
- 1. Dimethyl maleate - Wikipedia [en.wikipedia.org]
- 2. Maleic acid dimethylester: evaluation of dermal toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celanese.com [celanese.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl 2-(phenylamino)fumarate
Welcome to the technical support center for the synthesis of Dimethyl 2-(phenylamino)fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely recognized method for synthesizing this compound is through the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a nucleophilic addition of the amine to the electron-deficient alkyne, typically yielding the thermodynamically more stable fumarate (E) isomer as the major product.[1]
Q2: What are the typical solvents and reaction conditions for this synthesis?
A2: The reaction is often carried out in a protic solvent like methanol at room temperature.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the point of completion.
Q3: What are the potential side products in this reaction?
A3: While the fumarate isomer is generally favored, the corresponding maleate (Z) isomer can also be formed.[1] Other potential side products may arise from the reaction of aniline with the product or from impurities in the starting materials.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as methanol or ethanol. This process helps to remove unreacted starting materials and the minor maleate isomer, yielding a product of high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. If necessary, allow the reaction to stir for a longer period. |
| Loss of product during work-up. | Carefully perform extraction and washing steps to minimize product loss. Ensure the pH is controlled during aqueous washes to prevent hydrolysis of the ester groups. | |
| Sub-optimal reaction temperature. | While the reaction often proceeds at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor for side product formation at elevated temperatures. | |
| Product is an oil or fails to crystallize | Presence of impurities. | The presence of the maleate isomer or other impurities can inhibit crystallization. Attempt to purify the crude product using column chromatography on silica gel before recrystallization. |
| Incorrect solvent for recrystallization. | Experiment with different recrystallization solvents or solvent mixtures (e.g., methanol/water, ethanol/hexane) to find optimal conditions for crystallization. | |
| Presence of starting materials in the final product | Incomplete reaction or incorrect stoichiometry. | Ensure the reaction has gone to completion via TLC. If unreacted aniline is present, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. Unreacted DMAD can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate). |
| Formation of a significant amount of the maleate isomer | Reaction kinetics favoring the maleate isomer. | While the fumarate is thermodynamically favored, the kinetic product may be the maleate. Isomerization from the maleate to the fumarate can sometimes be achieved by heating the reaction mixture or the isolated product in a suitable solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in methanol.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 equivalent) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or another suitable solvent to yield pure this compound.
Data Presentation
| Parameter | Value |
| Typical Yield | 60-90% |
| Melting Point | 63-65 °C |
| Appearance | White to off-white crystalline solid |
| 1H NMR (CDCl3, δ) | ~3.6 (s, 3H), ~3.8 (s, 3H), ~5.5 (s, 1H), ~7.0-7.4 (m, 5H), ~9.5 (br s, 1H) |
| 13C NMR (CDCl3, δ) | ~51.0, ~52.5, ~95.0, ~120.0, ~124.0, ~129.0, ~140.0, ~155.0, ~165.0, ~168.0 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
Confirming the Structure of Dimethyl 2-(phenylamino)fumarate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and analytical techniques used to confirm the structure of Dimethyl 2-(phenylamino)fumarate. Detailed experimental protocols and comparative data for alternative compounds are presented to offer a thorough understanding of this compound's characterization.
Structural Confirmation: A Multi-faceted Approach
The definitive structure of this compound (C₁₂H₁₃NO₄) is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information regarding the compound's molecular framework, functional groups, and overall connectivity.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of aniline with dimethyl acetylenedicarboxylate. This reaction proceeds via a nucleophilic addition of the aniline to the electron-deficient alkyne.
Experimental Workflow for Synthesis:
Caption: Synthesis of this compound.
Spectroscopic Data for Structural Elucidation
The following tables summarize the key spectroscopic data used to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| 4.607, 4.64 (τ scale) | Singlet | 1H | Vinylic proton[1] |
| Data not available in search results | - | - | Aromatic protons |
| Data not available in search results | - | - | Methyl protons (ester) |
| Data not available in search results | - | - | Amine proton |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available in search results | Carbonyl carbons (ester) |
| Data not available in search results | Olefinic carbons |
| Data not available in search results | Aromatic carbons |
| Data not available in search results | Methyl carbons (ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results | N-H stretch (amine) |
| Data not available in search results | C=O stretch (ester) |
| Data not available in search results | C=C stretch (alkene) |
| Data not available in search results | C-N stretch (amine) |
| Data not available in search results | C-O stretch (ester) |
| Data not available in search results | Aromatic C-H and C=C stretches |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 235.08445790 | [M]⁺ (Molecular Ion) |
| Data not available in search results | Key Fragment Ions |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results.
Synthesis of this compound
-
Materials: Aniline, Dimethyl acetylenedicarboxylate, Methanol.
-
Procedure: A solution of aniline in methanol is added dropwise to a stirred solution of dimethyl acetylenedicarboxylate in methanol at a controlled temperature. The reaction mixture is stirred for a specified period. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Instrument: Bruker Avance 400 spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Referencing: Chemical shifts are referenced internally to the residual solvent signals.
-
Data Acquisition: Standard pulse programs are used for ¹H and ¹³C NMR spectra acquisition.
Infrared (IR) Spectroscopy
-
Instrument: ALPHA FT-IR spectrometer (Bruker Optics GmbH, Ettlingen, Germany) or equivalent.
-
Sample Preparation: A thin film of the compound is prepared on a KBr plate, or the sample is analyzed as a KBr pellet.
-
Data Acquisition: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrument: JEOL JMS-700 MStation mass spectrometer or equivalent.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and key fragment ions.
Comparison with Alternative Compounds
A common alternative in the synthesis of related enamine compounds is the use of dimethyl maleate, the cis-isomer of dimethyl fumarate.
Table 5: Comparison of Spectroscopic Features: this compound vs. Dimethyl 2-(phenylamino)maleate
| Spectroscopic Feature | This compound (trans-isomer) | Dimethyl 2-(phenylamino)maleate (cis-isomer) |
| ¹H NMR (Vinylic Proton) | Distinct chemical shift | Different chemical shift due to stereochemistry |
| IR (Fingerprint Region) | Characteristic pattern | Different pattern due to molecular symmetry |
| Physical Properties | Typically higher melting point | Typically lower melting point |
Logical Relationship of Isomers:
Caption: Isomeric relationship of this compound.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the combined application of NMR, IR, and mass spectrometry. The synthesis via the reaction of aniline and dimethyl acetylenedicarboxylate provides a direct route to this compound. Comparison with its cis-isomer, Dimethyl 2-(phenylamino)maleate, highlights the distinct spectroscopic and physical properties that allow for their differentiation. The detailed protocols provided herein serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds.
References
A Comparative Guide to the Synthesis of Dimethyl 2-(phenylamino)fumarate: Assessing Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dimethyl 2-(phenylamino)fumarate, a substituted enamine, is a process of significant interest in organic synthesis due to the utility of enamines as versatile intermediates. This guide provides a comparative assessment of the potential synthetic routes to this compound, with a focus on reproducibility. While specific, reproducible protocols for this compound are not extensively documented in publicly available literature, this guide outlines the most plausible synthetic methodology based on well-established chemical principles and analogous reactions.
The primary and most direct route identified for the synthesis of this compound is the reaction of aniline with dimethyl acetylenedicarboxylate (DMAD). This reaction is a classic example of a nucleophilic addition of an amine to an activated alkyne.
Experimental Protocols
Proposed Synthesis of this compound via Michael Addition
This protocol is based on the general reaction of aromatic amines with dialkyl acetylenedicarboxylates.
Materials:
-
Aniline
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (or other suitable solvent like diphenyl ether for higher temperatures)
Procedure:
-
Dissolve aniline (1 equivalent) in methanol in a round-bottom flask.
-
Slowly add dimethyl acetylenedicarboxylate (1 equivalent) to the solution at room temperature with stirring.
-
The reaction is often exothermic; maintain the temperature at room temperature or slightly below using a water bath if necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product, this compound, is expected to precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
It has been noted that the reaction of primary amines with dimethyl acetylenedicarboxylate generally yields enamines with a fumarate geometry.[1]
Data Presentation
Table 1: Reactants and Expected Product for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Stoichiometric Ratio |
| Aniline | C₆H₇N | 93.13 | Reactant | 1 |
| Dimethyl acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Reactant | 1 |
| This compound | C₁₂H₁₃NO₄ | 235.24 | Product | 1 |
Factors Influencing Reproducibility
The reproducibility of this synthesis will be influenced by several key parameters:
-
Temperature: The initial addition is often exothermic. Controlling the temperature is crucial to prevent side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of the product, affecting its isolation and purity.
-
Purity of Reactants: The purity of both aniline and DMAD will directly impact the purity of the final product and the potential for side reactions.
-
Reaction Time: Adequate time must be allowed for the reaction to go to completion to maximize the yield.
Alternative Synthetic Approaches
While the reaction of aniline with DMAD is the most direct route, other methods for forming similar enamine structures exist and could be adapted. These include:
-
From β-ketoesters: The condensation of anilines with β-ketoesters is a common method for synthesizing β-enaminoesters.[2][3] This would require a multi-step process to arrive at the target molecule.
-
Aza-Michael Addition to Fumarates or Maleates: The addition of aniline to dimethyl fumarate or dimethyl maleate is another possibility. However, the reaction with the fumarate is generally slower than with the maleate.[4]
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound from aniline and dimethyl acetylenedicarboxylate is a direct addition reaction. A logical diagram illustrating the relationship between reactants and the primary product is presented below.
Caption: Logical relationship of reactants in the synthesis.
References
Comparative Benchmarking of Dimethyl 2-(phenylamino)fumarate Against Key Modulators of the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound, Dimethyl 2-(phenylamino)fumarate, against the well-characterized kynurenine 3-monooxygenase (KMO) inhibitor, Ro 61-8048, and the endogenous neuroprotective metabolite, Kynurenic Acid. This comparison is structured to evaluate the potential of this compound as a modulator of the kynurenine pathway, a critical metabolic route implicated in a range of neurological and inflammatory disorders.
The kynurenine pathway is the primary metabolic route for tryptophan degradation, leading to the production of several neuroactive compounds.[1] Dysregulation of this pathway is associated with various diseases, including neurodegenerative conditions, psychiatric disorders, and cancer.[2] One of the key enzymes in this pathway is Kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[3][4] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.[4][5]
This guide will present a hypothetical performance comparison, detailed experimental protocols for evaluating KMO inhibition, and visual representations of the relevant biological pathway and experimental workflow.
Quantitative Data Comparison
The following table summarizes the key physicochemical and in vitro efficacy data for this compound (hypothetical values for benchmarking purposes), Ro 61-8048, and Kynurenic Acid.
| Compound | Molecular Weight ( g/mol ) | Target | IC50 (nM) | Ki (nM) | Key Properties |
| This compound | ~221.23 (Calculated) | Kynurenine 3-Monooxygenase (KMO) | Hypothetical Value | Hypothetical Value | Potential for blood-brain barrier permeability. |
| Ro 61-8048 | 421.5[6] | Kynurenine 3-Monooxygenase (KMO)[7][8] | 37[7][9] | 4.8[7] | Potent and competitive KMO inhibitor, orally active, with neuroprotective and anticonvulsant properties.[7][8] |
| Kynurenic Acid | 189.17[10] | NMDA Receptor Antagonist, GPR35 Agonist | - | - | Endogenous neuroprotective agent, antiexcitotoxic, and anticonvulsant.[10][11] |
Experimental Protocols
In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
This protocol details a representative method for assessing the inhibitory activity of test compounds against human KMO.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO enzyme activity.
Materials:
-
Recombinant human KMO
-
L-Kynurenine (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Ro 61-8048 (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 365 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and Ro 61-8048 in DMSO. Serially dilute the compounds in the assay buffer to achieve a range of final concentrations.
-
Assay Reaction: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
NADPH solution
-
Test compound or control at various concentrations
-
Recombinant human KMO enzyme
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-Kynurenine to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measurement: Measure the decrease in NADPH concentration by monitoring the absorbance at 365 nm. The rate of NADPH consumption is proportional to KMO activity.
-
Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for the in vitro KMO inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gladstone.org [gladstone.org]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 6. 3,4-Dimethoxy-N-(4-(3-nitrophenyl)-2-thiazolyl)benzenesulfonamide | C17H15N3O6S2 | CID 5282337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Ro 61-8048 | kynurenine 3-hydroxylase inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kynurenic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Spectral Properties of Dimethyl 2-(phenylamino)fumarate and Related Diesters
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's spectral signature is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectral data for Dimethyl 2-(phenylamino)fumarate and its structural analogs, offering a valuable resource for those working with these and similar chemical entities.
This report focuses on the spectral characteristics of this compound, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of a complete public spectral dataset for this specific compound, this guide will utilize data from a closely related analog, Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate, for illustrative comparison. This analog shares the same fumarate backbone and a substituted phenylamino group, making it a relevant proxy for understanding the expected spectral features.
The spectral data of this analog is compared against two common fumarate diesters: Dimethyl fumarate and Diethyl fumarate. This comparison will highlight the influence of the phenylamino substituent and the nature of the ester alkyl group on the spectral properties of the fumarate core.
Comparative Spectral Data
The following tables summarize the key spectral data for Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate (as a proxy for this compound), Dimethyl fumarate, and Diethyl fumarate.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate[1] | CDCl₃ | 7.60-7.24 (m, 5H, Ar-H), 5.85 (s, 1H, =CH), 3.79 (s, 3H, OCH₃), 3.58 (s, 3H, OCH₃), 1.96 (s, 3H, COCH₃) |
| Dimethyl fumarate[2] | - | 6.84 (s, 2H, =CH), 3.78 (s, 6H, OCH₃) |
| Diethyl fumarate | - | 6.83 (s, 2H, =CH), 4.26 (q, 4H, OCH₂), 1.31 (t, 6H, CH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate[1] | CDCl₃ | 168.6, 166.4, 166.1, 152.3, 135.9, 129.6, 123.2, 121.5, 107.5, 52.8, 52.0, 20.8 |
| Dimethyl fumarate[3] | - | 165.4 (C=O), 133.8 (=CH), 52.1 (OCH₃) |
| Diethyl fumarate | - | 164.9 (C=O), 133.9 (=CH), 61.3 (OCH₂), 14.1 (CH₃) |
Table 3: IR Spectral Data (Key Peaks)
| Compound | Technique | Wavenumber (cm⁻¹) and Functional Group Assignment |
| Dimethyl 2-(phenylamino)maleate (Isomer)[4] | Film | Data for the maleate isomer is available, which would show characteristic C=O, C=C, and N-H stretches. |
| Dimethyl fumarate[5][6] | Solid Mull | ~1720 (C=O stretch), ~1645 (C=C stretch), ~1200-1300 (C-O stretch) |
| Diethyl fumarate[7] | Solution | ~1720 (C=O stretch), ~1645 (C=C stretch), ~1200-1300 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate[1] | ESI | 300.3 [M+Na]⁺ |
| Dimethyl fumarate[8] | EI | 144 (M⁺), 113, 85, 59 |
| Diethyl fumarate[9] | EI | 172 (M⁺), 145, 127, 99, 73, 45 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : The data presented would typically be acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the probe for the specific sample.
-
Acquire a single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can vary from 8 to 64, depending on the sample concentration.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data processing is similar to that for ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) [10]:
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition :
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method :
-
Injector : Use a split/splitless injector, typically at a temperature of 250°C.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Oven Program : A temperature gradient is employed to separate the components of the sample. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 280-300°C at a rate of 10-20°C/min.
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method :
-
Ionization : Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.
-
Mass Analyzer : A quadrupole mass analyzer is commonly used to scan a mass-to-charge (m/z) range, for example, from 40 to 500 amu.
-
Data Analysis : The resulting total ion chromatogram (TIC) shows peaks corresponding to different components. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST, Wiley) for identification.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectral analysis of a solid organic compound.
Caption: Workflow for the spectral characterization of an organic compound.
References
- 1. Dimethyl (E)-2-(N-phenylacetamido)but-2-enedioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl fumarate(624-49-7) 1H NMR spectrum [chemicalbook.com]
- 3. Dimethyl fumarate(624-49-7) 13C NMR [m.chemicalbook.com]
- 4. Dimethyl 2-(phenylamino)maleate | C12H13NO4 | CID 5712530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl fumarate [webbook.nist.gov]
- 6. Dimethyl fumarate(624-49-7) IR Spectrum [chemicalbook.com]
- 7. Diethyl fumarate [webbook.nist.gov]
- 8. Dimethyl fumarate [webbook.nist.gov]
- 9. Diethyl fumarate [webbook.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Fumarate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Dimethyl Fumarate (DMF) is critical. This guide provides a comprehensive comparison of various analytical methods for the determination of DMF, with a focus on their cross-validation, performance, and supporting experimental data. The methods covered include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for Dimethyl Fumarate depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. The following tables summarize the quantitative performance data from various validated methods.
Table 1: Performance Characteristics of RP-HPLC Methods for Dimethyl Fumarate Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4][5] | Method 4[6] |
| Column | Symmetry C18 | Inertsil ODS-3 C18 (150x4.6 mm, 5 µ) | Inertsil ODS (150x4.6 mm, 5µ) | Inertsil® (250 × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% Ortho-phosphoric acid in water: Acetonitrile (55:45% v/v) | Buffer: Acetonitrile (50:50% v/v) | Acetonitrile: Potassium dihydrogen phosphate buffer pH 6.8 (50:50% v/v) | Water (pH 2.6 with phosphoric acid): Methanol (40:60, v/v) |
| Flow Rate | - | 1.0 ml/min | 1.0 ml/min | 1.0 mL/min |
| Detection (λ) | PDA/DAD | 210 nm | 210 nm | 210 nm |
| Linearity Range | - | 25% to 150% of 240 ppm | - | 10-150 μg/mL |
| Correlation Coefficient (r²) | - | 0.9994 | 0.9987 | 0.9997 |
| Accuracy (% Recovery) | - | 96.4% to 103.5% | 99.65% to 101.64% | - |
| Precision (%RSD) | - | < 2% | - | - |
| Retention Time (min) | - | 3.4 | 3.3 ± 0.02 | < 8 |
Table 2: Performance Characteristics of GC-MS and LC-MS/MS Methods for Dimethyl Fumarate Analysis
| Parameter | GC-MS Method 1[7] | GC-MS Method 2[8] | LC-MS/MS Method[9] |
| Sample Matrix | Leather and Textile | Leather and Textiles | Rat Blood |
| Extraction Solvent | Ethyl acetate | Ethyl acetate | Protein Precipitation |
| Column | DB-5MS | VF-5 ms | - |
| Linearity Range | 0.1-20 mg/kg | 0.05 - 100 mg/L | 1 to 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9990 | - |
| Recovery (%) | 80-100% | 84% to 93% | - |
| Precision (%RSD) | 2.3-9.1% | < 7.2% | - |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.012 to 0.039 mg/kg | - |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Dimethyl Fumarate Analysis
| Parameter | Method 1[10][11] |
| Solvent | Distilled Water |
| λmax | 210 nm |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | Near 1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the key methods discussed.
RP-HPLC Method Protocol[3]
-
Instrumentation: A Shimadzu LC-2010C HT with Lab Solutions software, an Inertsil ODS-3 C18 column (150x4.6 mm, 5 µ), and a UV detector were used.
-
Mobile Phase Preparation: A mixture of buffer and acetonitrile in a 50:50 v/v ratio was prepared, filtered through a 0.45µ nylon membrane filter, and degassed.
-
Standard Solution Preparation: 5 mg of dimethyl fumarate was accurately weighed and transferred to a 50 ml volumetric flask. 10 ml of distilled water was added to dissolve it, and the volume was made up to 50 ml with distilled water.
-
Chromatographic Conditions: The flow rate was maintained at 1.0 ml/min, the column temperature was set at 35 °C, and UV detection was performed at 210 nm.
-
Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
GC-MS Method Protocol[7]
-
Instrumentation: An Agilent 6890N-5973 GC-MS instrument with a DB-5MS column was utilized.
-
Sample Preparation: Samples were extracted with ethyl acetate.
-
Chromatographic Conditions: The specific temperature program and other GC-MS parameters were optimized for the analysis.
-
Quantification: The method was validated for linearity, recovery, and precision, with a detection limit of 0.01 mg/kg.
LC-MS/MS Method Protocol for Biological Samples[9]
-
Sample Pre-treatment: To prevent esterase hydrolysis, blood samples were collected in tubes containing sodium fluoride/potassium oxalate as an anti-coagulant. Tiopronin was used as a trapping reagent to form stable conjugates with DMF and its metabolite, monomethyl fumarate (MHF).
-
Sample Extraction: A protein precipitation technique was employed to extract the tiopronin conjugates from the blood samples.
-
Chromatographic and Mass Spectrometric Conditions: The extracted samples were analyzed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. The method was validated for linearity, accuracy, and precision over a concentration range of 1 to 1000 ng/mL for DMF.
UV-Vis Spectrophotometry Method Protocol[10][11]
-
Instrumentation: A UV-Vis double beam spectrophotometer was used for analysis.
-
Solvent: Distilled water was used as the solvent.
-
Wavelength Selection: A stock solution of dimethyl fumarate was scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which was found to be 210 nm.
-
Calibration Curve: A series of standard solutions with concentrations ranging from 2-10 µg/mL were prepared from a stock solution. The absorbance of each solution was measured at 210 nm, and a calibration curve of absorbance versus concentration was plotted.
-
Validation: The method was validated as per ICH guidelines for linearity, accuracy, and precision.
Visualizing the Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical procedures.
Caption: Workflow for RP-HPLC analysis of Dimethyl Fumarate.
Caption: Workflow for GC-MS analysis of Dimethyl Fumarate.
Caption: Workflow for UV-Vis spectrophotometric analysis of Dimethyl Fumarate.
References
- 1. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. jetir.org [jetir.org]
- 5. jetir.org [jetir.org]
- 6. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of dimethyl fumarate in leather and textiles by gas chromatography-tandem mass spectrometry with solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for Dimethyl 2-(phenylamino)fumarate: A Guide to Method Development
Absence of Established Peer-Reviewed Methods Necessitates a Foundational Approach
For researchers, scientists, and drug development professionals working with Dimethyl 2-(phenylamino)fumarate, a critical step in the research and development process is the establishment of robust analytical methods for its quantification and characterization. However, a comprehensive search of peer-reviewed literature reveals a notable absence of established and validated analytical methods specifically for this compound. This guide provides a roadmap for developing and validating a suitable analytical method, drawing upon established principles of analytical chemistry and methods used for structurally related compounds.
Proposed Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Given the molecular structure of this compound, which includes a chromophoric phenylamino group and a conjugated system, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable and recommended technique for initial method development. This method offers a balance of specificity, sensitivity, and accessibility.
A Roadmap to Method Development and Validation
The development of a reliable analytical method is a systematic process involving optimization of chromatographic conditions followed by rigorous validation to ensure its performance.
Phase 1: Method Development
The initial phase focuses on establishing the chromatographic conditions that provide a well-resolved, symmetric, and reproducible peak for this compound.
Table 1: Proposed Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile and common choice for the separation of moderately polar to nonpolar compounds. |
| Mobile Phase | Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 3.0) | A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The use of a buffer can improve peak shape and reproducibility. |
| Gradient/Isocratic | Start with a gradient elution (e.g., 30-90% Acetonitrile over 20 minutes) | A gradient elution is useful for initial screening to determine the optimal solvent strength to elute the compound with a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C (Ambient) | A controlled temperature ensures reproducible retention times. |
| Detection Wavelength | UV spectrophotometer at a wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is recommended for initial scans to determine the λmax. | The phenylamino and fumarate moieties are expected to have strong UV absorbance. |
| Injection Volume | 10 µl | A typical injection volume for analytical HPLC. |
Experimental Protocol for Method Development:
-
Determine the λmax: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Using a UV-Vis spectrophotometer or a PDA detector, scan the UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance.
-
Initial Chromatographic Run: Using the starting conditions outlined in Table 1, inject a standard solution of the compound.
-
Optimization of Mobile Phase:
-
Solvent Strength: Adjust the ratio of acetonitrile to water/buffer. If the peak elutes too early, decrease the initial percentage of acetonitrile. If it elutes too late or is too broad, increase the percentage of acetonitrile.
-
pH (if using a buffer): The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Evaluate a pH range (e.g., 3 to 7) to find the optimal condition.
-
-
Optimization of Gradient: Once a suitable solvent range is identified, the gradient profile can be optimized to improve resolution from any impurities and reduce run time.
-
System Suitability: Once a promising set of conditions is found, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes assessing parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area from replicate injections of a standard.
Phase 2: Method Validation
Following successful method development, a thorough validation is crucial to demonstrate that the method is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis using a PDA detector is recommended. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999, over a specified range (e.g., 50-150% of the expected working concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percent recovery should be within a predefined range (e.g., 98-102%) at multiple concentration levels (e.g., 80%, 100%, and 120% of the working concentration). |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1 and demonstrated with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with small variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C). |
Experimental Protocol for Method Validation:
-
Specificity: Inject a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample containing the analyte. Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions of known concentrations covering the desired range. Inject each solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: These can be determined by the signal-to-noise ratio method or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the optimized method parameters and assess the impact on the results.
Visualizing the Workflow
The following diagram illustrates the logical flow from initial method development to a fully validated analytical method ready for routine use.
Caption: Workflow for Analytical Method Development and Validation.
By following this structured approach, researchers and scientists can develop a reliable and robust analytical method for this compound, ensuring the quality and accuracy of their data in the absence of pre-existing peer-reviewed methods.
Inter-laboratory Comparison of Dimethyl 2-(phenylamino)fumarate Synthesis: A Guide
A comprehensive guide comparing synthetic routes to Dimethyl 2-(phenylamino)fumarate remains elusive due to the limited availability of specific, publicly accessible research on its synthesis. Extensive searches for detailed experimental protocols and comparative data have predominantly yielded information on the synthesis of a related but distinct compound, Dimethyl fumarate (DMF).
This guide, therefore, cannot provide a direct inter-laboratory comparison of this compound synthesis as requested. The available scientific literature accessible through broad searches does not contain specific methodologies, quantitative data on yields, purity, or reaction conditions necessary for a thorough comparative analysis of this particular molecule.
The significant body of research on Dimethyl fumarate synthesis, while not the target of this guide, highlights various established methods such as Fischer esterification and the isomerization of dimethyl maleate. These processes are well-documented with detailed experimental conditions and outcomes.
For researchers, scientists, and drug development professionals seeking to synthesize this compound, the lack of readily available information suggests that this area may be less explored in published literature or that the synthesis is documented under less common nomenclature. Further investigation through specialized chemical databases and patent literature may be necessary to uncover relevant synthetic protocols.
Below, we present a conceptual framework and visualizations that would be populated in a typical comparison guide, should the specific data for this compound become available.
Comparison of Synthetic Methods (Hypothetical Data)
For a meaningful comparison, data would be structured to highlight key performance indicators across different synthetic routes.
| Method | Starting Materials | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Method A | 2-(Phenylamino)fumaric acid, Methanol | Sulfuric Acid | 12 | 65 | 85 | 98 | [ hypothetical ] |
| Method B | Dimethyl acetylenedicarboxylate, Aniline | - | 24 | 25 | 70 | 95 | [ hypothetical ] |
| Method C | Diethyl 2-chlorofumarate, Aniline, Sodium methoxide | Palladium cat. | 8 | 80 | 92 | 99 | [ hypothetical ] |
Experimental Protocols (Conceptual)
Detailed, step-by-step protocols are essential for reproducibility. The following represents a hypothetical protocol structure.
Method A: Acid-Catalyzed Esterification
-
To a solution of 2-(phenylamino)fumaric acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (65 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
Diagrams illustrating the reaction pathways provide a clear visual summary of the chemical transformations.
Safety Operating Guide
Proper Disposal of Dimethyl 2-(phenylamino)fumarate: A Guide for Laboratory Professionals
For immediate release
Researchers and laboratory personnel handling Dimethyl 2-(phenylamino)fumarate must adhere to stringent disposal protocols to ensure safety and regulatory compliance. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment by environmental health and safety (EHS) professionals is crucial before any disposal action is taken. This guide provides a framework for the proper management of waste containing this compound, drawing on general principles of chemical waste disposal and data from the closely related compound, Dimethyl fumarate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on protocols for similar chemical structures, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: If working with powders or in a poorly ventilated area, a respirator may be necessary.
Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a controlled chemical waste stream. The following steps outline a general procedure that should be adapted to comply with institutional and local regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[1]
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and final disposal.[5][6] Disposal should be conducted at an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
Data on a Structurally Related Compound
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the known hazards of the related compound, Dimethyl fumarate, to provide context. It is crucial to note that this data is not for the requested compound and should be used for informational purposes only.
| Hazard Classification | Description |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin.[3][8] |
| Skin Irritation | Category 2: Causes skin irritation.[3][8] |
| Eye Irritation | Category 2: Causes serious eye irritation.[3][8] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[3][8] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[3][8] |
| Aquatic Toxicity | Chronic 2: Toxic to aquatic life with long lasting effects.[2][3] |
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: Chemical Waste Disposal Workflow
By following these guidelines and working closely with safety professionals, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. uswonline.com [uswonline.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.nl [fishersci.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
